molecular formula C10H20 B095635 trans-3-Decene CAS No. 19150-21-1

trans-3-Decene

Cat. No.: B095635
CAS No.: 19150-21-1
M. Wt: 140.27 g/mol
InChI Key: GVRWIAHBVAYKIZ-FNORWQNLSA-N
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Description

trans-3-Decene is a valuable compound in biophysical and biochemical research, particularly for studying the properties and behavior of lipid membranes. Its primary research value lies in its use as a model for lipids with trans unsaturated acyl chains. Studies have shown that membranes incorporating trans unsaturated lipids, such as those modeled by this compound, have biophysical properties that are intermediate between those of membranes with saturated lipids and those with cis unsaturated lipids . This includes a higher main phase transition temperature and lower membrane fluidity compared to their cis isomers . Researchers utilize this compound to investigate bacterial adaptive mechanisms, as some bacteria increase their membrane content of trans unsaturated lipids in response to high temperature or the presence of organic solvents to stabilize their membranes and reduce permeability . Furthermore, this compound is important for probing lipid-cholesterol interactions, as cholesterol has been shown to have a higher affinity for trans unsaturated phospholipids than for corresponding cis unsaturated lipids, influencing the formation of sterol-rich membrane domains . These investigations are critical for advancing our understanding of membrane protein function, cellular adaptation, and the biological impacts of trans fats on membrane structure and organization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRWIAHBVAYKIZ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19150-21-1
Record name trans-3-Decene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Introduction: Situating trans-3-Decene in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Properties of trans-3-Decene

This compound, systematically named (E)-dec-3-ene, is a linear internal alkene that serves as a fundamental building block in organic synthesis. While not as commonly cited in end-product pharmaceutical literature as more complex heterocycles, its utility lies in its defined stereochemistry and the rich, predictable reactivity of its carbon-carbon double bond. For researchers in materials science and drug discovery, molecules like this compound represent versatile platforms for constructing complex carbon skeletons. Understanding its core properties is paramount to exploiting its synthetic potential, whether for the creation of novel polymers, fine chemicals, or as a starting fragment in a multi-step synthesis of a biologically active molecule.[1]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties to its spectroscopic signature, synthesis, and reactivity. The narrative is designed to offer not just data, but the scientific causality behind these properties, providing a robust knowledge base for laboratory application.

Molecular Overview and Chemical Identifiers

The structure of this compound is defined by a ten-carbon chain with a double bond located between the third and fourth carbon atoms. The "trans" or "(E)" designation signifies that the alkyl groups attached to the double bond (an ethyl group and a hexyl group) are on opposite sides of the bond axis. This geometry is a key determinant of its physical properties and steric interactions in chemical reactions.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Key identifiers and computed molecular descriptors are summarized below for unambiguous reference in databases and regulatory documents.

Identifier / Descriptor Value Source
IUPAC Name (E)-dec-3-enePubChem[2]
CAS Number 19150-21-1LookChem, PubChem[2][3]
Molecular Formula C₁₀H₂₀LookChem[3]
Molecular Weight 140.27 g/mol PubChem[2]
Canonical SMILES CCCCCCC=CCCLookChem[3]
InChI Key GVRWIAHBVAYKIZ-FNORWQNLSA-NPubChem[2]
XLogP3 (Lipophilicity) 4.7PubChem[2]
Rotatable Bond Count 6LookChem[3]
Hydrogen Bond Donor/Acceptor 0 / 0LookChem[3]

Physicochemical and Thermodynamic Properties

The physical state and behavior of this compound are dictated by its nonpolar nature and molecular weight. As a simple hydrocarbon, it is a colorless liquid with weak van der Waals intermolecular forces, resulting in a relatively low boiling point and immiscibility with water.[1] The trans configuration allows for more efficient packing in the solid state compared to its cis-isomer, which generally leads to a higher melting point, although both are well below ambient temperature.

Property Value Conditions Source
Boiling Point 169 °Cat 760 mmHgLookChem[3]
Melting Point -56.93 °C (estimate)LookChem[3]
Density 0.749 g/cm³LookChem[3]
Flash Point 45.5 °CLookChem[3]
Vapor Pressure 2.08 mmHgat 25 °CLookChem[3]
Refractive Index ~1.4195LookChem[3]
Enthalpy of Vaporization (ΔvapH°) 37.81 kJ/molCheméo[4]
Enthalpy of Fusion (ΔfusH°) 21.86 kJ/molCheméo[4]

Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. Each method provides unique information that, when combined, creates a definitive structural fingerprint.

Diagram 2: Logic of Spectroscopic Confirmation

cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) IR_Peak1 ~965 cm⁻¹ (Sharp, Intense) IR_Conclusion Confirms trans C=C-H bond, Alkene C=C, and =C-H IR_Peak1->IR_Conclusion trans C-H wag IR_Peak2 ~1670 cm⁻¹ (Weak) IR_Peak2->IR_Conclusion C=C stretch IR_Peak3 >3000 cm⁻¹ (Weak) IR_Peak3->IR_Conclusion sp² C-H stretch Final_Confirmation Structural Confirmation of This compound IR_Conclusion->Final_Confirmation H_NMR ¹H NMR: ~5.4 ppm (Multiplet, 2H) J_Coupling J ≈ 15 Hz H_NMR->J_Coupling C_NMR ¹³C NMR: ~125-135 ppm (2C) NMR_Conclusion Confirms Alkenyl Protons and trans Geometry C_NMR->NMR_Conclusion J_Coupling->NMR_Conclusion Large J-value is characteristic of trans NMR_Conclusion->Final_Confirmation

Caption: Workflow for confirming the structure of this compound.

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of a trans-disubstituted alkene is a sharp and intense absorption band arising from the out-of-plane C-H bending vibration (wag).

  • ~965 cm⁻¹: This strong absorption is highly characteristic of the trans C-H wag and is often the most reliable indicator of this geometry.[5][6]

  • ~1670 cm⁻¹: A weak C=C stretching absorption is expected. Its intensity is low due to the symmetrical nature of the substitution, which results in a small change in the dipole moment during vibration.[5]

  • 3000-3100 cm⁻¹: A weak band corresponding to the sp² C-H stretching of the alkenyl hydrogens should be visible just to the left of the stronger sp³ C-H stretching bands (<3000 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms.

  • ¹H NMR: The two alkenyl hydrogens on C3 and C4 are the most informative. They are expected to resonate in the deshielded region around δ 5.4 ppm .[8] The crucial piece of information is the coupling constant (J) between these two protons. For a trans relationship, a large coupling constant of approximately 11-18 Hz is expected, which clearly distinguishes it from the smaller coupling (~6-14 Hz) of a cis-isomer.[8] The remaining alkyl protons would appear in the upfield region (δ 0.8-2.1 ppm).

  • ¹³C NMR: The sp² carbons of the double bond are expected to appear in the range of δ 120-140 ppm .[9] The eight sp³ carbons of the alkyl chains will resonate at higher field (δ 10-40 ppm).

Synthesis Methodologies: The Wittig Reaction

The construction of a specific alkene isomer like this compound is a common challenge in organic synthesis. The Wittig reaction is a powerful and widely used method for this purpose, as it forms the double bond at a precise location by coupling an aldehyde or ketone with a phosphorus ylide.[10] To achieve the desired trans-stereochemistry, a stabilized ylide is typically employed.[1][11]

The logical retrosynthesis for this compound via a Wittig reaction involves cleaving the double bond to identify the two precursor fragments: heptanal and a propyl-substituted phosphorus ylide.

Diagram 3: Wittig Synthesis Workflow for this compound

WittigSynthesis cluster_Ylide Ylide Preparation cluster_Reaction Wittig Reaction PPh3 Triphenylphosphine (PPh₃) Salt Propyltriphenylphosphonium Bromide PPh3->Salt PropylBr 1-Bromopropane PropylBr->Salt Ylide Phosphorus Ylide (Stabilized Nucleophile) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane (Cyclic Intermediate) Ylide->Oxaphosphetane Heptanal Heptanal (Aldehyde Electrophile) Heptanal->Oxaphosphetane t3D This compound (E-Alkene Product) Oxaphosphetane->t3D Elimination Ph3PO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Ph3PO

Caption: Conceptual workflow for the synthesis of this compound.

Explanatory Protocol: Synthesis via Stabilized Wittig Reagent
  • Ylide Formation:

    • Step 1a (Salt Preparation): Triphenylphosphine is reacted with 1-bromopropane via an Sₙ2 reaction to form propyltriphenylphosphonium bromide. This salt is typically a stable, crystalline solid. The causality here is the high nucleophilicity of phosphorus attacking the electrophilic carbon of the alkyl halide.

    • Step 1b (Ylide Generation): The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) and deprotonated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The base abstracts the acidic proton alpha to the positively charged phosphorus atom, generating the phosphorus ylide. The use of a stabilized ylide (where the R group can delocalize the negative charge) favors the formation of the more thermodynamically stable trans-alkene.[1]

  • Wittig Reaction:

    • Step 2a (Nucleophilic Attack): Heptanal is added to the solution containing the ylide. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.

    • Step 2b (Intermediate Formation & Collapse): This attack leads to the formation of a cyclic intermediate known as an oxaphosphetane. This intermediate then collapses in a concerted or stepwise manner. The driving force for this collapse is the formation of the extremely stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide.[12]

    • Step 2c (Product Formation): The collapse yields the desired alkene, this compound, and triphenylphosphine oxide.

  • Workup and Purification:

    • The reaction mixture is quenched, and the organic product is separated from the highly polar triphenylphosphine oxide byproduct, typically through extraction and column chromatography.

Chemical Reactivity and Synthetic Potential

The synthetic value of this compound stems from the reactivity of its electron-rich C=C double bond. It is a substrate for a wide range of addition and cleavage reactions, allowing for its conversion into numerous other functional groups.[13][14]

Diagram 4: Key Reactivity Pathways of this compound

Reactivity t3D This compound Epoxide trans-3,4-Epoxydecane t3D->Epoxide m-CPBA (Epoxidation) Halohydrin Halohydrin t3D->Halohydrin Br₂ / H₂O (Halohydrin Formation) Dihalide 3,4-Dihalodecane t3D->Dihalide Br₂ or Cl₂ (Halogenation) Diol Decane-3,4-diol t3D->Diol OsO₄ or cold, dilute KMnO₄ (Dihydroxylation) Aldehydes Heptanal + Propanal t3D->Aldehydes 1. O₃ 2. DMS or Zn/H₂O (Ozonolysis)

Caption: Common synthetic transformations of this compound.

  • Electrophilic Addition: As the most common reaction type for alkenes, this involves the breaking of the pi bond to form two new sigma bonds.[13]

    • Halogenation: Reaction with Br₂ or Cl₂ yields a 3,4-dihalodecane.

    • Halohydrin Formation: In the presence of water, reaction with a halogen (e.g., Br₂) forms a halohydrin.

    • Hydration: Acid-catalyzed addition of water produces an alcohol (decan-4-ol and decan-3-ol), following Markovnikov's rule.

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), stereospecifically forms trans-3,4-epoxydecane. This epoxide is a valuable intermediate itself, as it can be opened by various nucleophiles, a key strategy in pharmaceutical synthesis for installing functional groups with defined stereochemistry.[15]

  • Dihydroxylation: Oxidation with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) adds two hydroxyl groups across the double bond to form decane-3,4-diol.

  • Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond entirely, yielding two smaller carbonyl compounds: heptanal and propanal.[16] This is a powerful tool for deconstructing a carbon skeleton or confirming the position of a double bond.

  • Alkene Metathesis: In the presence of specific catalysts (e.g., Grubbs' catalyst), this compound can undergo cross-metathesis with other alkenes, enabling the formation of new, valuable olefins that might be difficult to synthesize otherwise.[17]

Safety, Handling, and Toxicology

As a non-functionalized hydrocarbon, this compound presents hazards primarily related to its physical properties. A specific, detailed toxicological profile is not widely available; therefore, precautions should be based on data from structurally similar long-chain alkenes and general laboratory safety principles.

  • Flammability: With a flash point of 45.5 °C, this compound is a flammable liquid.[3] It must be handled away from ignition sources, and appropriate fire suppression equipment should be readily available.

  • Aspiration Hazard: Like other low-viscosity hydrocarbons, there is a significant risk of aspiration toxicity. If swallowed, the liquid can enter the lungs and cause severe chemical pneumonitis.[18][19] Vomiting should not be induced. Medical attention should be sought immediately.

  • Toxicity: Long-chain alkenes (generally >C9) exhibit low acute oral, dermal, and inhalation toxicity.[18][20] They are not typically considered skin sensitizers or genotoxic.[18] However, prolonged or repeated skin contact may cause mild irritation due to defatting effects.

  • Handling: Standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

Applications and Role in Chemical Synthesis

While direct patent literature citing this compound as a key intermediate in a marketed drug is scarce, its value lies in its role as a versatile chemical scaffold. Its predictable reactivity makes it an excellent starting point for the synthesis of more complex molecules with applications across several industries.

  • Polymer Science: As an olefin, it can be used as a comonomer in the production of specialized polymers, where its incorporation can modify properties like flexibility and melting point.[1]

  • Fine Chemicals and Lubricants: The carbon chain and double bond can be functionalized to produce surfactants, plasticizers, or synthetic lubricants. For example, ethenolysis of related natural oils is used to produce 1-decene, a valuable commodity chemical.[21]

  • Precursor for Pharmaceutical Scaffolds: For drug development professionals, the true value of this compound is as a model substrate and starting material. The reactions it undergoes—epoxidation, dihydroxylation, and cleavage—are fundamental transformations for building stereochemically complex and highly functionalized molecules that are the core of modern medicinal chemistry. It provides a simple, well-defined C10 fragment that can be elaborated into a target structure.

References

  • Current time information in Deschutes County, US. (n.d.). Google Search.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved February 1, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved February 1, 2026, from [Link]

  • Kawai, S., et al. (2024). Synthesis of Tridecacene by Multistep Single-Molecule Manipulation.
  • trans-Alkene synthesis by olefination or metathesis. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved February 1, 2026, from [Link]

  • Corsepius, N. (2021, April 21). Ch 23 Alkene Metathesis [Video]. YouTube. [Link]

  • This compound. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • 8: Alkenes - Reactions and Synthesis. (2024, May 9). Chemistry LibreTexts. [Link]

  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • Gill, C. O., & Ratledge, C. (1972). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. Journal of General Microbiology, 72(1), 165-172.
  • Synthesis of terminal alkenes from internal alkenes via olefin metathesis. (n.d.). Google Patents.
  • Alkenes – Reactions and Synthesis. (n.d.). Fiveable. Retrieved February 1, 2026, from [Link]

  • 12.9: Infrared Spectra of Some Common Functional Groups. (2024, July 30). Chemistry LibreTexts. [Link]

  • 9.7: An Introduction to Organic Synthesis. (2025, September 17). Chemistry LibreTexts. [Link]

  • Alkanes, C8–18-branched and linear - Assessment statement. (2023, March 22). Australian Industrial Chemicals Introduction Scheme. [Link]

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  • Ogoshi, S., et al. (2010). Direct synthesis of conjugated tetraenes from 1,3-enynes with 1,3-dienes. RSC Publishing.
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  • Wipf, P. (2009). Alkene Metathesis. Wipf Group, University of Pittsburgh. [Link]

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Sources

Spectroscopic data for trans-3-Decene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive spectroscopic profile for trans-3-Decene (CAS: 19150-21-1), a linear internal alkene used frequently as a reference standard in chromatography and a substrate in olefin metathesis research.

Accurate characterization of this molecule hinges on distinguishing it from its geometric isomer, (Z)-3-decene. While Mass Spectrometry (MS) confirms the molecular formula and connectivity, it is often insufficient for stereochemical assignment. Therefore, this guide prioritizes Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy as the primary tools for validation.

Key Technical Insight: The most reliable differentiator is the


 NMR chemical shift of the allylic carbons . Due to the 

-gauche effect, allylic carbons in the cis isomer are shielded (appearing upfield,

27 ppm), whereas those in the trans isomer are deshielded (appearing downfield,

32 ppm).

Molecular Specifications

PropertyData
IUPAC Name (E)-Dec-3-ene
CAS Number 19150-21-1
Molecular Formula

Molecular Weight 140.27 g/mol
Boiling Point ~173–174 °C
Stereochemistry Trans (E) configuration at C3=C4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for establishing stereochemical purity. The data below is synthesized from high-field (400 MHz) analysis in


.
NMR Data (400 MHz, )
Shift (

, ppm)
IntegrationMultiplicityAssignmentMechanistic Insight
5.38 – 5.45 2HMultiplet (m)C3-H, C4-H (Vinylic)The chemical equivalence often results in a complex higher-order multiplet. However, if resolved, the trans coupling constant (

) is typically 15.0 Hz , compared to ~10 Hz for cis.
1.96 – 2.03 4HMultiplet (m)C2-H, C5-H (Allylic)Deshielded by the magnetic anisotropy of the double bond.
1.25 – 1.40 8HMultiplet (m)C6-C9 Methylene Bulk alkyl chain protons, characteristic "methylene envelope."
0.97 3HTriplet (

Hz)
C1-H (Methyl)Distinct triplet due to coupling with C2 methylene.
0.89 3HMultiplet/TripletC10-H (Methyl)Terminal methyl of the long chain.
NMR Data (100 MHz, )

The carbon spectrum provides the most immediate confirmation of the trans geometry.

Shift (

, ppm)
AssignmentStereochemical Diagnostic
131.8 C4 (Vinylic)Downfield vinylic carbon.
129.4 C3 (Vinylic)Upfield vinylic carbon (closer to ethyl group).
32.6 C5 (Allylic)CRITICAL: In cis-3-decene, this signal shifts upfield to

27.1 ppm due to steric compression (

-effect). The value of 32.6 ppm confirms trans.
31.7 C8 Chain methylene.
29.6 C6 Chain methylene.
28.8 C7 Chain methylene.
25.6 C2 (Allylic)CRITICAL: In cis-3-decene, this shifts to

20.4 ppm.
22.6 C9 Chain methylene.
14.0 C10 Terminal Methyl.
13.9 C1 Ethyl group Methyl.

Infrared (IR) Spectroscopy

IR is used primarily for rapid "fingerprinting" to confirm the presence of the trans double bond without using NMR solvents.

Wavenumber (

)
Vibration ModeDiagnostic Value
2960, 2925, 2855 C-H Stretch (

)
Standard alkyl backbone.
3020 - 3040 =C-H Stretch (

)
Weak intensity; indicates unsaturation.
1670 C=C StretchVery weak or absent in trans isomers due to high symmetry (low dipole moment change). Stronger in cis.
965 - 970 =C-H Out-of-Plane Bend DEFINITIVE: This strong band is unique to trans-disubstituted alkenes. Cis isomers absorb at

690–700

.

Mass Spectrometry (EI-MS)

Under Electron Ionization (70 eV), this compound undergoes characteristic fragmentation dominated by allylic cleavage.

  • Molecular Ion (

    
    ):  m/z 140 (Visible but often weak).
    
  • Base Peak: Typically m/z 41 (

    
    ) or m/z 55 (
    
    
    
    ).
  • Diagnostic Fragments:

    • m/z 111: Loss of ethyl group (

      
      ).
      
    • m/z 69/70: McLafferty-like rearrangements and allylic scissions.

Fragmentation Logic Diagram

Fragmentation cluster_legend Key M Molecular Ion [C10H20]+. m/z 140 Frag1 Allylic Cleavage (Loss of C2H5) M->Frag1 -29 Da Frag2 C-C Scission (Long Chain) M->Frag2 Frag3 McLafferty-like Rearrangement M->Frag3 Ion1 [C8H15]+ m/z 111 Frag1->Ion1 Ion2 [C4H7]+ m/z 55 (Base Peak Candidate) Frag2->Ion2 Ion3 [C5H10]+. m/z 70 Frag3->Ion3 key1 Primary Ion key2 Mechanism

Figure 1: Electron Impact (EI) fragmentation logic for this compound.

Experimental Workflow: Isomer Verification

When synthesizing or isolating this compound (e.g., via diol deoxygenation or metathesis), you must verify that the cis isomer is not present. The following workflow ensures stereochemical purity.

Protocol: 13C NMR Purity Check
  • Sample Prep: Dissolve 20-30 mg of sample in 0.6 mL

    
    . Filter through a cotton plug to remove particulates.
    
  • Acquisition: Run a standard proton-decoupled

    
     experiment (minimum 256 scans for high S/N).
    
  • Analysis:

    • Zoom into the 20–35 ppm region.

    • Pass Criteria: Distinct peaks at 32.6 ppm and 25.6 ppm .

    • Fail Criteria: Presence of "shadow peaks" at 27.1 ppm or 20.4 ppm (indicates cis contamination).

Verification Logic Diagram

AnalysisWorkflow Start Crude Sample (this compound) IR Step 1: FT-IR Analysis (Neat / ATR) Start->IR Decision1 Peak at 965 cm-1? IR->Decision1 NMR Step 2: 13C NMR (CDCl3) Decision1->NMR Yes (Strong) ResultMix MIXTURE / CIS Peaks: 27.1 / 20.4 ppm Decision1->ResultMix No (or 700 cm-1 present) CheckAllylic Check Allylic Carbons (C2 & C5) NMR->CheckAllylic ResultTrans CONFIRMED TRANS Peaks: 32.6 / 25.6 ppm CheckAllylic->ResultTrans Downfield (>30 ppm) CheckAllylic->ResultMix Upfield (<28 ppm)

Figure 2: Step-by-step analytical decision matrix for stereochemical verification.

References

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry (RSC). Supplementary Information: Deoxygenation of diols to alkenes (Compound 20 characterization). Chem. Commun. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for alkene chemical shift prediction rules).

Structural Elucidation and Stereochemical Verification of trans-3-Decene via High-Field NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: trans-3-Decene (CAS: 19150-21-1) Molecular Formula:


Core Challenge:  Distinguishing the specific positional isomer (3-decene vs. 2- or 4-decene) and the geometric isomer (trans vs. cis) in a non-polar hydrocarbon chain where signal overlap is high.

This technical guide outlines a robust analytical framework for the definitive structural assignment of this compound. Unlike simple functionalized molecules, internal alkenes like 3-decene possess subtle magnetic anisotropies that require precise protocol execution. We focus on utilizing scalar coupling constants (


) and 2D correlation spectroscopy (COSY/HSQC) to validate the structure.

Part 1: Strategic Sample Preparation

For aliphatic hydrocarbons, solvent selection is not merely about solubility; it is about signal resolution.

Solvent Selection: The "ASIS" Advantage

While Deuterated Chloroform (


) is the standard, it often causes accidental magnetic equivalence in internal alkenes, merging the crucial olefinic protons into a second-order multiplet.
  • Primary Solvent:

    
     (99.8% D). Good for general screening.
    
  • Resolution Solvent: Benzene-

    
     (
    
    
    
    ).
    • Mechanism:[1][2][3] Aromatic Solvent-Induced Shift (ASIS). Benzene molecules stack against the solute's

      
      -system. This anisotropic shielding often separates the overlapping C3 and C4 olefinic protons, transforming a complex blob into resolvable multiplets where coupling constants can be measured accurately.
      
Sample Concentration
  • 1H NMR: 5–10 mg in 0.6 mL solvent. (Avoid over-concentration to prevent viscosity broadening).

  • 13C/2D NMR: 20–30 mg is optimal to reduce acquisition time for insensitive nuclei.

Part 2: 1H NMR Analysis (The Diagnostic Core)

The proton spectrum is the primary tool for establishing stereochemistry.

Predicted Chemical Shift Data (Representative)

Note: Values are based on high-field (400+ MHz) analysis of homologous internal alkenes.

Proton AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Diagnostic Value
H-3, H-4 (Olefinic) 5.35 – 5.45dt or dtt2H15.0 – 15.5 Hz Defines trans geometry
H-2 (Allylic) 1.95 – 2.05Multiplet2H-Connects to Ethyl group
H-5 (Allylic) 1.90 – 2.00Multiplet2H-Connects to Hexyl chain
H-1 (Methyl) ~0.95Triplet (t)3H~7.5 HzDefines "3-ene" position
H-6 to H-9 1.20 – 1.40Broad m8H-Backbone
H-10 (Terminal) ~0.88Triplet (t)3H~7.0 HzDistal methyl
The Stereochemical Proof: Coupling Constants

The most critical measurement is the vicinal coupling constant across the double bond (


).
  • Trans (E):

    
     Hz.
    
  • Cis (Z):

    
     Hz.
    

Protocol for Measurement:

  • Zoom into the 5.3–5.5 ppm region.[1]

  • If the peaks are first-order (distinct): Measure the distance between the outermost legs of the doublet splitting.

  • If peaks overlap (second-order "roof effect"): Switch to

    
     or use a higher field instrument (600 MHz+).
    
The Positional Proof: The Methyl Signatures

Distinguishing 3-decene from 4-decene relies on the terminal methyl groups.

  • 3-Decene: Contains an Ethyl group attached to the alkene. The H-1 methyl appears as a distinct triplet at slightly lower field (~0.95 ppm) due to closer proximity to the double bond compared to the distal H-10 methyl.

  • 4-Decene: Contains a Propyl group. The methyl is further away and less distinct from the distal chain methyl.

Part 3: 13C NMR & The Gamma-Gauche Effect[5]

Carbon-13 NMR provides a secondary confirmation of stereochemistry through steric compression shifts.

Key Assignments
  • Olefinic Carbons (C3, C4): 130 – 132 ppm.

  • Allylic Carbons (C2, C5): 25 – 35 ppm.

Stereochemical Logic

In cis-alkenes, the allylic carbons are sterically crowded (gamma-gauche interaction), causing an upfield shift (shielding) of 3–5 ppm compared to the trans isomer.

  • This compound Allylic C: Typically >30 ppm .

  • Cis-3-Decene Allylic C: Typically <28 ppm .

Part 4: 2D NMR Workflow (Connectivity)

To unequivocally prove the connectivity (Ethyl-CH=CH-Hexyl), we use Homonuclear Correlation Spectroscopy (COSY).

COSY Logic Flow
  • Identify the Olefinic Protons (5.4 ppm).

  • Trace cross-peaks to Allylic Protons (~2.0 ppm).

  • Critical Step: Verify that one allylic signal connects to a Methyl Triplet (proving the Ethyl group at C2/C1).

  • Verify the other allylic signal connects to a Methylene envelope (proving the Hexyl chain).

Part 5: Visualization of Analytical Logic

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process for assigning the structure.

G Start Unknown C10H20 Sample Step1 1H NMR Acquisition (CDCl3) Start->Step1 Decision1 Olefinic Region (5.3-5.5 ppm) Step1->Decision1 TransPath J-Coupling ~15 Hz Decision1->TransPath Large Splitting CisPath J-Coupling ~10 Hz Decision1->CisPath Small Splitting Step2 Positional Verification (COSY / 1H Integration) TransPath->Step2 Result3 Ethyl Group Detected (Triplet -> Quartet -> Alkene) Step2->Result3 H-1 (t) connects to H-2 Result4 Propyl/Butyl Detected Step2->Result4 Symmetry/Chain length mismatch Final Confirmed: This compound Result3->Final

Caption: Logical decision tree for confirming this compound stereochemistry and regiochemistry.

Diagram 2: COSY Connectivity Map

This diagram visualizes the expected spin-system correlations (Cross-peaks).

COSY cluster_ethyl Ethyl Terminus (Diagnostic) H1 H-1 (Methyl) ~0.95 ppm H2 H-2 (Allylic CH2) ~2.0 ppm H1->H2 3J H3 H-3 (Alkene) ~5.4 ppm H2->H3 3J H4 H-4 (Alkene) ~5.4 ppm H3->H4 3J (Trans: 15Hz) H5 H-5 (Allylic CH2) ~2.0 ppm H4->H5 3J H6 H-6 (Chain) ~1.3 ppm H5->H6 3J

Caption: Expected COSY correlations. The H1-H2-H3 chain is the unique identifier for the 3-position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for J-coupling values).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[4][5] Retrieved from [Link] (Source for homolog comparison and general alkene shifts).

  • Reich, H. J. (2024). NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[2] Retrieved from [Link] (Authoritative source for solvent effects and alkene coupling trends).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for Pulse Sequence protocols).
  • PubChem. (2024).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link] (Chemical property verification).

Sources

A Technical Guide to the Foundational Syntheses of Trans-Olefins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The stereoselective synthesis of olefins, particularly the formation of the thermodynamically more stable trans (or E) isomer, represents a cornerstone of modern organic chemistry. The ability to control double bond geometry is critical in fields ranging from total synthesis and materials science to the development of pharmaceuticals, where the specific arrangement of substituents can dictate biological activity. This in-depth guide provides a focused examination of the seminal, early-stage methodologies that first enabled chemists to predictably synthesize trans-olefins. We will explore the mechanistic underpinnings, experimental rationale, and inherent limitations of three foundational strategies: the Dissolving Metal Reduction of alkynes, the Horner-Wadsworth-Emmons reaction, and key modifications of the Wittig reaction. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the core principles that govern stereoselective olefin synthesis.

Introduction: The Challenge of Stereocontrol

The synthesis of a carbon-carbon double bond is a fundamental transformation, yet achieving stereochemical purity presents a significant challenge. Alkenes can exist as geometric isomers, designated as cis/trans or, more broadly, Z/E. The trans isomer, where the principal substituents reside on opposite sides of the double bond, is generally the thermodynamically more stable product due to reduced steric strain. However, many synthetic routes are governed by kinetic control, often leading to mixtures of isomers or favoring the cis product. The development of reactions that could reliably and selectively produce trans-olefins was a pivotal advancement, providing chemists with unprecedented control over molecular architecture.

This guide focuses on the early, yet powerful, methods that became the bedrock for these advancements. We will dissect the causality behind their stereochemical outcomes, providing not just protocols, but the scientific reasoning essential for their effective application and troubleshooting.

The Anti-Addition Pathway: Dissolving Metal Reduction of Alkynes

One of the earliest and most reliable methods for generating trans-olefins is the reduction of internal alkynes using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia.[1][2] This reaction, often referred to as the Birch reduction of alkynes, operates at a low temperature (-33 °C, the boiling point of ammonia) and proceeds via a distinct radical-anion mechanism that dictates the trans stereochemistry.[3][4][5]

Mechanistic Rationale for Trans-Selectivity

The high trans-selectivity of the dissolving metal reduction is a direct consequence of the stepwise mechanism, which allows for thermodynamic equilibration of a key intermediate.[5]

  • Electron Transfer: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to one of the π-bonds of the alkyne. This forms a highly reactive radical anion intermediate.[5][6]

  • Protonation: The radical anion is a strong base and is immediately protonated by the ammonia solvent (or an added alcohol) to yield a vinylic radical.[7]

  • Second Electron Transfer & Equilibration: A second electron is transferred to the vinylic radical, forming a vinylic anion.[3] This intermediate is the stereochemistry-determining step. The vinylic anion can, in principle, exist in both cis and trans conformations. However, the trans conformation, which places the bulky alkyl groups on opposite sides, is sterically favored and thus thermodynamically more stable. The intermediate rapidly equilibrates to this more stable trans form.

  • Final Protonation: The thermodynamically favored trans-vinylic anion is then protonated by another solvent molecule, locking in the trans-alkene geometry.[5]

The key to the reaction's success is that the vinylic anion intermediate has a sufficient lifetime to isomerize to the more stable trans configuration before the final protonation occurs.[5]

Visualization: Mechanism of Dissolving Metal Reduction

Dissolving_Metal_Reduction cluster_start Step 1: First Electron Transfer cluster_protonation1 Step 2: Protonation cluster_electron2 Step 3: Second Electron Transfer & Equilibration cluster_protonation2 Step 4: Final Protonation Alkyne R-C≡C-R' RadicalAnion [R-C=C-R']⁻• Alkyne->RadicalAnion + e⁻ RadicalAnion_p1 [R-C=C-R']⁻• e1 Na• → Na⁺ + e⁻ VinylRadical R-C(H)=C•-R' VinylRadical_e2 R-C(H)=C•-R' RadicalAnion_p1->VinylRadical + NH₃ - NH₂⁻ VinylAnion R-C(H)=C:⁻-R' (trans favored) VinylRadical_e2->VinylAnion + e⁻ VinylAnion_p2 R-C(H)=C:⁻-R' e2 Na• → Na⁺ + e⁻ TransAlkene H \  C=C /   \ R'     R VinylAnion_p2->TransAlkene + NH₃ - NH₂⁻

Caption: Mechanism of the Na/NH₃ reduction of an alkyne to a trans-alkene.

Typical Experimental Protocol

Reaction: Reduction of 5-Decyne to trans-5-Decene.

Materials:

  • 5-Decyne

  • Anhydrous liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Ammonium chloride (NH₄Cl) for quenching

  • Diethyl ether for extraction

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a stopper.

  • Cool the flask to -78 °C and condense approximately 100 mL of anhydrous ammonia into the flask.

  • Once the desired volume of liquid ammonia is collected, add 5-decyne (1 equivalent) to the solvent.

  • Carefully add small, freshly cut pieces of sodium metal (2.2 equivalents) to the stirred solution. The solution will develop a characteristic deep blue color, indicating the presence of solvated electrons.[5]

  • Stir the reaction at -33 °C (refluxing ammonia) until the blue color persists for 30 minutes, indicating the consumption of the alkyne.

  • Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears. This consumes the excess sodium metal.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • To the remaining residue, add water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude trans-5-decene.

  • Purify via distillation or column chromatography as needed.

The Phosphorus Advantage: Ylide-Based Olefinations

The discovery of phosphorus-based reagents revolutionized olefin synthesis. By creating a nucleophilic carbon adjacent to a phosphorus atom, these "ylides" could attack a carbonyl carbon, ultimately replacing the C=O double bond with a C=C double bond. Subtle modifications to the phosphorus reagent provide powerful control over the stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) Reaction

In 1958, Leopold Horner, followed by William S. Wadsworth and William D. Emmons, developed a modification of the Wittig reaction that provides exceptional selectivity for E-alkenes.[8] The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion, which is generated by deprotonating a dialkyl phosphonate ester.[8][9]

Key Features of the HWE Reaction:

  • Stabilized Carbanion: The phosphonate carbanion is stabilized by the adjacent phosphonate group (P=O), making it less basic but more nucleophilic than a typical Wittig ylide.[8]

  • High E-Selectivity: The reaction almost exclusively produces the trans-olefin, particularly with aldehydes.[10][11]

  • Practicality: The byproduct of the reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine oxide generated in the standard Wittig reaction.[9]

Mechanistic Basis for E-Selectivity in the HWE Reaction

The high E-selectivity is rooted in thermodynamic control during the formation of the key oxaphosphetane intermediate.[11]

  • Deprotonation: A base (e.g., NaH, NaOMe) removes the acidic α-proton from the phosphonate ester to form the phosphonate carbanion.[11]

  • Nucleophilic Attack: The carbanion attacks the aldehyde or ketone carbonyl group. This addition is reversible.

  • Intermediate Equilibration: The initial addition leads to diastereomeric betaine-like intermediates. Due to the reversibility of the initial addition, these intermediates can equilibrate. The anti-diastereomer, which leads to the E-alkene, is sterically less hindered and therefore thermodynamically favored over the syn-diastereomer.

  • Elimination: The favored anti-intermediate collapses via a syn-elimination pathway to form the trans-alkene and the dialkyl phosphate salt.[10]

The ability of the intermediates to equilibrate to the more stable anti configuration before elimination is the critical factor driving the high E-selectivity.[8]

Visualization: HWE Reaction Workflow

HWE_Workflow Start Start: Phosphonate Ester + Anhydrous Solvent (THF) Deprotonation 1. Deprotonation - Add Base (e.g., NaH) - Stir to form carbanion Start->Deprotonation Addition 2. Carbonyl Addition - Cool solution (e.g., 0 °C) - Add Aldehyde/Ketone dropwise Deprotonation->Addition Reaction 3. Reaction Progression - Allow to warm to RT - Monitor by TLC Addition->Reaction Workup 4. Aqueous Workup - Quench reaction (e.g., sat. NH₄Cl) - Extract with organic solvent Reaction->Workup Purification 5. Purification - Wash with water/brine - Dry, concentrate, and purify (chromatography) Workup->Purification Product End Product: (E)-Alkene Purification->Product

Sources

An In-depth Technical Guide to the IUPAC Nomenclature for (E)-Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise and unambiguous description of molecular geometry is paramount in chemical sciences, particularly within drug discovery and development, where stereoisomerism can dictate therapeutic efficacy and toxicological profiles. This guide provides a comprehensive exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for designating the configuration of carbon-carbon double bonds, with a specific focus on the (E)-alkene configuration. We will delve into the foundational Cahn-Ingold-Prelog (CIP) priority rules, elucidate the rationale behind their hierarchical structure, and present a systematic workflow for their application. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a robust understanding of stereochemical notation for complex molecules.

The Imperative for Unambiguous Stereochemical Assignment

In the realm of organic chemistry, the spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's properties and biological interactions. Alkenes, hydrocarbons containing at least one carbon-carbon double bond, can exhibit a form of stereoisomerism known as geometric isomerism. This arises from the restricted rotation around the π-bond, which fixes the relative positions of the substituents attached to the double-bonded carbons.

Historically, the terms cis and trans were employed to describe the relative orientation of substituents. While functional for simple, disubstituted alkenes, this system becomes ambiguous and ultimately fails when applied to tri- and tetra-substituted double bonds where no clear "main chain" or identical groups can be easily compared.[1][2] To address this limitation, the IUPAC adopted the E/Z convention, a rigorous system based on the Cahn-Ingold-Prelog (CIP) priority rules.[3][4] This framework provides a universal and unequivocal method for describing the absolute configuration of any alkene.[3][5]

The Cahn-Ingold-Prelog (CIP) Priority System: The Foundation of E/Z Nomenclature

The E/Z system is predicated on a hierarchical set of "sequence rules" developed by R.S. Cahn, C.K. Ingold, and V. Prelog.[3][5] The purpose of these rules is to assign a priority (high or low) to each of the two substituents on each carbon of the double bond. The configuration is then determined by the relative positions of the two higher-priority groups.

  • (Z) Configuration: If the two higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[1][6]

  • (E) Configuration: If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[1][6]

The assignment of priority is the crucial step and is governed by the following sequence rules, applied in order until a decision is reached.

Sequence Rule 1: Atomic Number

The primary determinant of priority is the atomic number of the atom directly attached to the double-bond carbon. The atom with the higher atomic number receives higher priority.[3][4][7]

  • Causality: This rule establishes a clear and fundamental order based on a primary atomic property. It is the most intuitive and decisive rule, forming the bedrock of the CIP system.

Example: In 1-bromo-1-chloroethene, on the C1 carbon, Bromine (atomic number 35) has a higher priority than Chlorine (atomic number 17).

Sequence Rule 2: First Point of Difference

If the atoms directly attached to a double-bond carbon are identical (a tie), one must proceed along the substituent chains, atom by atom, until the first point of difference is encountered.[3][8] The group that contains an atom with a higher atomic number at this first point of difference is assigned the higher priority.

  • Causality: This rule provides a logical extension when Rule 1 is insufficient. It ensures that the entire substituent structure is considered in a systematic and hierarchical manner, preventing ambiguity when initial attachments are the same.

Example: Consider a carbon atom bonded to an ethyl group (-CH₂CH₃) and a methyl group (-CH₃).

  • The atoms directly attached are both carbon. This is a tie.

  • We move to the next atoms. The carbon of the ethyl group is bonded to (C, H, H). The carbon of the methyl group is bonded to (H, H, H).

  • Comparing these sets, the carbon in the ethyl group's list has a higher atomic number than the hydrogen in the methyl group's list. Therefore, the ethyl group has higher priority.

Sequence Rule 3: Handling Multiple Bonds

Atoms participating in double or triple bonds are treated as if they were bonded to an equivalent number of "phantom" single-bonded atoms.[2]

  • A C=O bond is treated as the carbon being bonded to two oxygen atoms.

  • A C≡N bond is treated as the carbon being bonded to three nitrogen atoms.

  • Causality: This rule ensures that the higher electron density and bond order of multiple bonds are appropriately reflected in the priority assignment. It creates a consistent framework for comparing saturated and unsaturated groups.

Example: Comparing a vinyl group (-CH=CH₂) and an ethyl group (-CH₂CH₃).

  • Both have a carbon atom directly attached to the double bond carbon (a tie).

  • The carbon in the vinyl group is bonded to (C, C, H) - one real carbon and one phantom carbon from the double bond.

  • The first carbon in the ethyl group is bonded to (C, H, H).

  • Comparing the lists (C, C, H) vs. (C, H, H), the second carbon in the vinyl list gives it higher priority.[1]

Sequence Rule 4: Isotopes

If all other factors are equal, an atom with a higher mass number is assigned a higher priority.

  • Causality: This is a tie-breaking rule for isotopes, which have the same atomic number. Using mass number is the logical next step to differentiate them.

Example: Deuterium (²H or D) has a higher priority than protium (¹H). A -CD₃ group would have higher priority than a -CH₃ group.

Experimental Workflow for (E)/(Z) Assignment

The following protocol provides a self-validating system for assigning the stereochemical descriptor to a given alkene.

Step 1: Isolate the Double Bond Identify the two sp² hybridized carbon atoms of the alkene.

Step 2: Analyze Each Carbon Separately For each carbon atom of the double bond, identify the two directly attached substituents.

Step 3: Assign Priorities Using CIP Rules Apply the Cahn-Ingold-Prelog sequence rules (summarized in Table 1) to assign a "high priority" (1) and a "low priority" (2) to the two substituents on each carbon.

Step 4: Determine the Relative Configuration Observe the spatial relationship between the two high-priority groups (the groups assigned priority 1) across the double bond.

  • If they are on opposite sides , the configuration is (E) .

  • If they are on the same side , the configuration is (Z) .

Step 5: Incorporate the Descriptor into the IUPAC Name The stereochemical descriptor, enclosed in parentheses, is placed at the beginning of the chemical name. If there are multiple double bonds, a locant (the position number of the double bond) precedes the descriptor.[9][10] For example, (2E,4Z)-hepta-2,4-diene.

Table 1: Summary of Cahn-Ingold-Prelog Priority Rules
Priority RuleDescriptionExample of Higher Priority Group
Rule 1 Higher Atomic Number: The atom directly attached with the higher atomic number gets priority.-Br > -Cl
Rule 2 First Point of Difference: Move along chains until a difference in atomic number is found.-CH₂CH₃ > -CH₃
Rule 3 Multiple Bonds: Treat as multiple single bonds to "phantom" atoms.-CHO > -CH₂OH
Rule 4 Isotopes: The isotope with the higher mass number gets priority.-D > -H

Visualization of the Assignment Process

Diagrams generated using Graphviz (DOT language) can effectively model the logical flow of the CIP priority assignment.

Diagram 1: Decision Workflow for CIP Priority Assignment

CIP_Workflow start Start: Compare two substituents (A vs B) on one C=C atom rule1 Rule 1: Compare atomic number of directly attached atoms start->rule1 decision1 Is there a tie? rule1->decision1 rule2 Rule 2: Move to next atoms in chain. Find first point of difference. decision1->rule2 Yes assign_priority Assign Higher Priority decision1->assign_priority No decision2 Is there still a tie? rule2->decision2 rule3 Rule 3: Are there multiple bonds? Expand to phantom atoms. decision2->rule3 Yes decision2->assign_priority No decision3 Is there still a tie? rule3->decision3 rule4 Rule 4: Compare mass number of isotopes. decision3->rule4 Yes decision3->assign_priority No rule4->assign_priority end End assign_priority->end

Caption: A flowchart of the CIP priority assignment process.

Diagram 2: Example of an (E)-Alkene Assignment

E_Alkene_Example (E)-1-bromo-2-chloro-1-fluoro-2-iodoethene cluster_C1 Analysis of C1 cluster_C2 Analysis of C2 cluster_molecule Result: High priority groups are on opposite sides C1 C1 Br Br (Priority 1) Atomic #: 35 C1->Br F F (Priority 2) Atomic #: 9 C1->F Result Configuration is (E) C2 C2 I I (Priority 1) Atomic #: 53 C2->I Cl Cl (Priority 2) Atomic #: 17 C2->Cl mol Br \  C = C /   \ F     I

Caption: Assignment of priorities for an (E)-alkene.

Conclusion

The IUPAC's E/Z nomenclature system, grounded in the Cahn-Ingold-Prelog priority rules, provides an essential, robust, and unambiguous framework for the stereochemical description of alkenes. For professionals in drug development and chemical research, a mastery of this system is not merely an academic exercise but a prerequisite for accurate communication, patent application, and the rational design of molecules with specific biological functions. The logical and hierarchical nature of the CIP rules ensures that even the most complex substituted alkenes can be named with precision, thereby upholding the highest standards of scientific integrity.

References

  • Cahn–Ingold–Prelog priority rules. (n.d.). In Wikipedia. Retrieved February 11, 2026. [Link]

  • 7.6: Sequence Rules - The E,Z Designation. (2024, April 3). Chemistry LibreTexts. [Link]

  • E-Z notation for geometric isomerism. (n.d.). Chemguide. [Link]

  • E- and Z-nomenclature of alkenes. (n.d.). University of Calgary. [Link]

  • 6.1: Cahn-Ingold-Prelog Convention. (2022, October 17). Chemistry LibreTexts. [Link]

  • E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. (n.d.). Doc Brown's Chemistry. [Link]

  • Cahn Ingold Prelog Rules | E Z Naming of Alkenes. (n.d.). Revisionscience.com. [Link]

  • Alkene stereochemistry. (n.d.). University of Calgary. [Link]

  • Adding Stereochemical Information to IUPAC Names. (n.d.). Saskatchewan Open Educational Resources. [Link]

  • IUPAC nomenclature of chemistry. (n.d.). In Wikipedia. Retrieved February 11, 2026. [Link]

  • E, Z. (2014). In IUPAC Compendium of Chemical Terminology ('Gold Book'). IUPAC. [Link]

  • Naming Alkenes. (n.d.). Chemistry Steps. [Link]

  • P-9 The Cahn-Ingold-Prelog (CIP) priority system. (2013). In Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). IUPAC. [Link]

  • Nomenclature of Alkenes. (n.d.). Chad's Prep. [Link]

  • The Cahn-Ingold-Prelog rules. (n.d.). University of Bristol. [Link]

Sources

An In-depth Technical Guide to the Theoretical Calculation of trans-3-Decene Stability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stability of alkenes is a fundamental concept in organic chemistry, with significant implications for reaction outcomes and molecular design in fields such as drug development. trans-3-Decene, as a disubstituted alkene, presents an interesting case study for the interplay of electronic and steric effects that govern molecular stability. This technical guide provides a comprehensive walkthrough of the theoretical methods used to calculate and understand the stability of this compound. We will delve into the quantum mechanical principles, computational protocols, and the interpretation of results, offering a robust framework for researchers and scientists.

Introduction: The Pillars of Alkene Stability

The thermodynamic stability of an alkene is primarily governed by two key factors: hyperconjugation and steric hindrance.

  • Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from an adjacent filled σ-orbital to an empty or partially filled π*-orbital. In the context of alkenes, this involves the interaction of C-H or C-C σ-bonds of the alkyl substituents with the π-system of the double bond.[1] Generally, the more alkyl substituents an alkene has, the more stable it is due to a greater number of hyperconjugative interactions.[2][3][4]

  • Steric Hindrance: This refers to the repulsive interactions that occur when bulky groups are forced into close proximity.[5] In alkenes, steric strain can arise from the spatial arrangement of substituents around the double bond. trans isomers are generally more stable than their cis counterparts because the larger substituents are positioned on opposite sides of the double bond, minimizing steric repulsion.[4][5][6][7]

For this compound, we expect the trans configuration to be inherently more stable than the corresponding cis isomer due to reduced steric strain between the ethyl and hexyl groups. However, a quantitative understanding requires rigorous computational analysis.

Theoretical Framework: Choosing the Right Computational Tools

To accurately model the stability of this compound, we employ methods rooted in quantum mechanics, specifically Density Functional Theory (DFT). DFT is a widely used computational method that can provide accurate thermochemical data for organic molecules.[8]

2.1. The Logic of Method Selection:

The choice of a specific DFT functional and basis set is critical for obtaining reliable results.

  • DFT Functional (B3LYP): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules as it often provides a good balance between accuracy and computational cost. It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic interactions.

  • Basis Set (6-311+G(d,p)): A basis set is a set of mathematical functions used to represent the electronic wavefunctions. The 6-311+G(d,p) basis set is a Pople-style basis set that offers a good level of flexibility for describing the electron distribution in organic molecules.[9]

    • 6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions.

    • +: The plus sign indicates the addition of diffuse functions, which are important for describing anions and weakly bound electrons.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for a more accurate description of the shape of atomic orbitals in a molecular environment.

This combination of B3LYP/6-311+G(d,p) has been shown to be effective for calculating geometries and thermochemical properties of various organic compounds.[10][11]

The Computational Workflow: A Step-by-Step Protocol

The theoretical determination of this compound's stability involves a multi-step computational process. This protocol ensures that we are analyzing a true energy minimum on the potential energy surface and that the calculated thermochemical properties are valid.

Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation Input 1. Initial 3D Structure of this compound Opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) Input->Opt Initial Guess Freq 3. Frequency Analysis (B3LYP/6-311+G(d,p)) Opt->Freq Optimized Geometry Thermo 4. Thermochemical Data (ΔH, ΔG, S) Freq->Thermo Vibrational Frequencies Stability 5. Stability Assessment Thermo->Stability Thermodynamic Properties

Caption: A schematic of the computational workflow for determining the stability of this compound.

3.1. Step 1: Building the Initial Molecular Structure

The first step is to generate an initial three-dimensional structure of this compound. This can be done using any molecular building software. It is important to ensure the correct stereochemistry (trans or E configuration) around the double bond.

3.2. Step 2: Geometry Optimization

The initial structure is not necessarily at its lowest energy conformation. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.

  • Protocol:

    • Load the initial structure of this compound into a computational chemistry software package like Gaussian.[12]

    • Specify the B3LYP functional and the 6-311+G(d,p) basis set.

    • Perform a geometry optimization calculation. The software will iteratively adjust the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

    • The calculation is complete when the forces on all atoms and the change in energy between successive steps are below a predefined threshold.

3.3. Step 3: Frequency Analysis

Once the geometry is optimized, a frequency analysis must be performed. This calculation serves two crucial purposes:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable conformation.

  • Calculation of Thermochemical Properties: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as the thermal contributions to the enthalpy and entropy.[13]

  • Protocol:

    • Using the optimized geometry from the previous step.

    • Perform a frequency calculation using the same level of theory (B3LYP/6-311+G(d,p)).

    • Examine the output to confirm that all calculated vibrational frequencies are real.

    • The output will also provide the key thermochemical data.[14]

Interpreting the Results: Quantifying Stability

The output of the frequency calculation provides a wealth of quantitative data that can be used to assess the stability of this compound.

Table 1: Key Calculated Thermochemical Data for this compound

PropertySymbolDescription
Electronic Energy E(SCF)The total electronic energy of the molecule at 0 Kelvin.
Zero-Point Energy ZPEThe vibrational energy of the molecule at 0 Kelvin.
Enthalpy HThe sum of the internal energy and the product of pressure and volume.[15]
Gibbs Free Energy GA measure of the maximum reversible work that may be performed by a system.[15][16]
Entropy SA measure of the disorder or randomness of a system.

The most direct measure of thermodynamic stability is the Gibbs Free Energy (G) . A lower Gibbs free energy corresponds to a more stable molecule under conditions of constant temperature and pressure.[16][17] The Gibbs free energy is calculated using the following equation:

G = H - TS

Where H is the enthalpy, T is the temperature, and S is the entropy.[15][18]

To make a comparative stability assessment, one would perform the same set of calculations on an isomer, such as cis-3-Decene. The difference in their Gibbs free energies (ΔG) would provide a quantitative measure of their relative stabilities. A negative ΔG for the isomerization of cis to trans would indicate that the trans isomer is more stable.

Conclusion: A Powerful Predictive Tool

The theoretical calculation of alkene stability, as demonstrated for this compound, is a powerful tool for modern chemical research. By leveraging the principles of quantum mechanics and robust computational protocols, we can gain deep insights into the factors that govern molecular stability. This knowledge is invaluable for predicting reaction outcomes, designing novel molecules with desired properties, and accelerating the drug development process. The methodology outlined in this guide provides a self-validating framework for obtaining accurate and reliable thermochemical data, empowering researchers to make informed decisions in their scientific endeavors.

References

  • Alkene Stability. (2020, April 30). Master Organic Chemistry. [Link]

  • Alkene stability. (n.d.). Khan Academy. [Link]

  • Alkene stability (video) | Hyperconjugation. (n.d.). Khan Academy. [Link]

  • Alkenes: Structure and Stability. (n.d.). Chemistry Steps. [Link]

  • Basis set (chemistry). (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Basis set and methods for organic molecules. (2024, January 19). ResearchGate. [Link]

  • Computational Vibrational Spectroscopy. (2022, April 14). arXiv.org. [Link]

  • Density functional theory study of addition reactions of carbon-centered radicals to alkenes. (2011). The Journal of Physical Chemistry A, 115(1), 52–62. [Link]

  • E and Z Alkenes: Priority Rules, Stability, and Examples. (2022, August 17). PSIBERG. [Link]

  • Gaussian.com | Expanding the limits of computational chemistry. (n.d.). Gaussian, Inc. [Link]

  • Gibbs (Free) Energy. (2023, January 29). Chemistry LibreTexts. [Link]

  • Gibbs free energy. (n.d.). Chemguide. [Link]

  • Gibbs free energy. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Gibbs free energy and spontaneity. (n.d.). Khan Academy. [Link]

  • Hyperconjugation vs. steric hindrance: which is stronger? (2016, January 1). Chemistry Stack Exchange. [Link]

  • Stability of Alkenes. (2024, April 3). Chemistry LibreTexts. [Link]

  • Stability of Alkenes. (n.d.). Fiveable. [Link]

  • Thermochemistry in Gaussian. (2000, April 19). Gaussian, Inc. [Link]

  • Vibrational Analysis. (n.d.). Q-Chem. [Link]

Sources

Methodological & Application

Stereoselective synthesis of trans-3-Decene

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Stereoselective Synthesis of (E)-3-Decene via Dissolving Metal Reduction

Introduction & Strategic Rationale

The stereoselective synthesis of 1,2-disubstituted alkenes is a cornerstone of organic synthesis, particularly in the production of pheromones, lipid standards, and fine chemical intermediates. While cis-alkenes are readily accessible via Lindlar hydrogenation, the thermodynamic stability of trans-alkenes requires specific kinetic or thermodynamic control strategies.

This Application Note details the protocol for synthesizing (E)-3-Decene from 3-Decyne using a Dissolving Metal Reduction (Sodium/Liquid Ammonia) .

Why this Method?

Compared to alternative routes, the dissolving metal reduction offers superior stereocontrol for isolated internal alkynes.

MethodSelectivity (E:Z)ProsCons
Dissolving Metal (Na/NH

)
> 98:2 Extremely high trans selectivity; inexpensive reagents.Requires cryogenic handling; safety concerns with Na/NH

.
Julia-Kocienski Olefination ~ 90:10 to 95:5Convergent synthesis; avoids alkyne precursors.Multi-step precursor synthesis; atom uneconomical.
Metathesis (Grubbs II) VariableGood for functionalized chains.Often yields thermodynamic mixtures (E/Z ~ 3:1 to 5:1) without specific catalysts.[1]

Conclusion: For a simple unfunctionalized chain like 3-decene, the Na/NH


 reduction is the "Gold Standard" for purity and cost-efficiency.
Mechanistic Insight

The high trans-selectivity is not accidental; it is driven by the specific electronic geometry of the radical intermediate.

Mechanism Description:

  • Electron Transfer 1: Sodium donates an electron to the alkyne

    
    -system, generating a radical anion.
    
  • Protonation 1: The radical anion is protonated by the alcohol co-solvent (t-BuOH). This forms a vinyl radical.

  • Isomerization: The vinyl radical rapidly inverts. The trans-configuration is thermodynamically favored to minimize steric repulsion between the ethyl and hexyl chains.

  • Electron Transfer 2: A second electron reduces the vinyl radical to a vinyl anion (with trans geometry retained).

  • Protonation 2: Final protonation yields the trans-alkene.

BirchMechanism Start 3-Decyne RadAnion Radical Anion [Repulsion forces anti geometry] Start->RadAnion Single Electron Transfer VinylRad Vinyl Radical (Trans-geometry favored) RadAnion->VinylRad Protonation VinylAnion Vinyl Anion (Stereochemistry Locked) VinylRad->VinylAnion Reduction Product (E)-3-Decene VinylAnion->Product Final Protonation Na1 + e- (Na) H1 + H+ (t-BuOH) Na2 + e- (Na) H2 + H+ (NH3/t-BuOH)

Figure 1: Mechanistic pathway of alkyne reduction via dissolving metal, highlighting the stereochemical locking step.

Experimental Protocol

Safety Critical Warning:

  • Ammonia (l): Corrosive, toxic gas upon evaporation. Must use a high-efficiency fume hood.

  • Sodium Metal: Reacts violently with water/moisture. Handle under inert atmosphere where possible.

  • Cryogenics: Reaction occurs at -33°C to -78°C. Risk of cold burns.

Materials
  • Substrate: 3-Decyne (10 mmol, 1.38 g)

  • Solvent: Anhydrous Ammonia (approx. 100 mL), THF (10 mL, optional co-solvent for solubility)

  • Reagent: Sodium metal (25 mmol, 0.575 g, 2.5 eq), cut into small cubes and rinsed with hexanes.

  • Proton Source: tert-Butanol (22 mmol, 2.0 eq). Note: t-BuOH is preferred over EtOH as it is less acidic, preventing the "proton quench" of the dissolved electrons before they react with the alkyne.

  • Quench: Solid Ammonium Chloride (NH

    
    Cl).
    
Step-by-Step Methodology
  • Condensation:

    • Equip a 250 mL 3-neck round-bottom flask with a dry-ice/acetone condenser and a nitrogen inlet.

    • Cool the flask in a dry-ice/acetone bath (-78°C).

    • Condense anhydrous ammonia gas into the flask until approx. 100 mL of liquid is collected.

  • Solvation:

    • Dissolve 3-Decyne (1.38 g) and tert-Butanol (1.63 g) in 10 mL anhydrous THF.

    • Add this solution dropwise to the stirring liquid ammonia.

  • Reduction (The "Blue" Phase):

    • Add small pieces of Sodium metal one by one.

    • Observation: The solution will turn a deep, persistent bronze-blue color. This indicates the presence of solvated electrons.[2]

    • Stir for 2 hours at reflux temperature of ammonia (-33°C) (maintain bath at roughly -40°C).

    • Tip: If the blue color fades to white/grey before 2 hours, add small additional quantities of Na until the color persists.

  • Quenching:

    • Add solid solid NH

      
      Cl (approx. 5 g) cautiously. The blue color will disappear immediately.
      
    • Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen (into a scrubber/hood).

  • Workup:

    • Add water (50 mL) and Pentane (50 mL) to the residue.

    • Separate layers. Extract aqueous layer 2x with Pentane.

    • Wash combined organics with Brine, dry over MgSO

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (100% Hexanes) or simple distillation (b.p. ~170°C, check pressure).

Workflow Step1 Condense NH3 (l) (-78°C Bath) Step2 Add Substrate (3-Decyne + t-BuOH in THF) Step1->Step2 Step3 Add Sodium Metal (Maintain Blue Color for 2h) Step2->Step3 Step4 Quench with NH4Cl (Color disappears) Step3->Step4 Step5 Evaporate NH3 (Overnight) Step4->Step5 Step6 Extraction (Pentane/Water) & Distillation Step5->Step6

Figure 2: Operational workflow for the batch synthesis of (E)-3-Decene.

Quality Control & Validation

To confirm the success of the synthesis, you must verify the stereochemistry. Standard NMR and IR techniques are sufficient.

Analytical Specifications
TechniqueParameter(E)-3-Decene (Target)(Z)-3-Decene (Impurity)

H NMR
Vinyl Coupling (

)
15.0 - 15.5 Hz 10.0 - 11.0 Hz
IR Spectroscopy C-H Bending960 - 970 cm

(Strong)
~700 cm

(Broad/Weak)

C NMR
Allylic Carbon Shift~35 ppm (Upfield shift due to reduced steric compression)~29 ppm (Downfield due to

-gauche effect)

Protocol Validation Check: Run a


H NMR in CDCl

. Focus on the alkene region (5.3 - 5.5 ppm).
  • If you see a large doublet of triplets (dt) with

    
     Hz, you have the Trans  isomer.
    
  • If you see

    
     Hz, the reduction failed or you used a catalyst (like Lindlar) by mistake.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Blue color never appears System too wet; Na consumed by water.Ensure glassware is flame-dried; use anhydrous ammonia. Add more Na.
Low Yield / Polymerization Reaction temperature too high or lack of proton source.Ensure t-BuOH is present before adding Na. Keep temp at -33°C.
Recovery of Starting Material Insufficient reaction time or Na.Extend reaction time. Ensure "Blue" color persists for at least 1 hour.
Formation of Cis-isomer Contamination or wrong method.This method rarely produces cis. Check starting material purity.
References
  • Birch, A. J. (1944). "Reduction by dissolving metals. Part I." Journal of the Chemical Society, 430-436.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for alkyne reduction).
  • Hook, J. M., & Mander, L. N. (1986). "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products." Natural Product Reports, 3(1), 35-85.

  • National Institute of Standards and Technology (NIST). "3-Decene Spectra Data." NIST Chemistry WebBook.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for trans-selectivity).

Sources

Metathesis routes to trans-3-Decene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thermodynamic Synthesis of trans-3-Decene via Ruthenium-Catalyzed Cross-Metathesis

Executive Summary

This guide details the synthesis of this compound, a vital internal alkene intermediate used in pheromone synthesis, flavor/fragrance chemistry, and surfactant development. Unlike traditional Wittig olefination, which generates stoichiometric phosphine oxide waste, Olefin Metathesis offers an atom-economical route using catalytic Ruthenium alkylidenes.

This protocol utilizes Cross-Metathesis (CM) between 1-octene and 1-butene. By leveraging the thermodynamic preference of Second-Generation Grubbs catalysts (G-II) for trans-isomers and driving the equilibrium via ethylene removal, researchers can achieve high conversion and favorable E-selectivity.

Scientific Foundation & Strategic Logic

The Chemical Strategy: Cross-Metathesis (CM)

The synthesis relies on the intermolecular exchange of alkylidene fragments between two terminal olefins.[1]



Thermodynamic Drivers:

  • Entropic Drive: The release of volatile ethylene gas (

    
    ) prevents the reverse reaction (Le Chatelier’s principle), driving conversion to completion.
    
  • Enthalpic Control (Stereoselectivity): While kinetic products may initially form, Second-Generation Ruthenium catalysts (e.g., Grubbs II) are active enough to facilitate secondary metathesis (isomerization). This allows the system to reach a thermodynamic equilibrium, which heavily favors the trans (

    
    ) isomer due to lower steric repulsion between the ethyl and hexyl chains compared to the cis (
    
    
    
    ) isomer.
Catalyst Selection
  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II) .

  • Rationale: Unlike 1st generation catalysts, the N-Heterocyclic Carbene (NHC) ligand in G-II provides the thermal stability and activity required to isomerize the initial kinetic

    
     mixture toward the thermodynamic 
    
    
    
    -product.
  • Alternative: For strictly kinetic E-selectivity (avoiding equilibrium), specialized dithiolate-based Ru catalysts exist, but G-II is the industry standard for robustness and cost-efficiency.

Reaction Network Visualization

The following diagram illustrates the complex equilibrium network. Note that while we target the Cross-Metathesis (CM) product, Homodimerization is an unavoidable competitor that must be managed via stoichiometry and purification.

MetathesisNetwork Octene 1-Octene (C8) Cat Ru-Catalyst (G-II) Octene->Cat Butene 1-Butene (C4) Butene->Cat Hexene 3-Hexene (C6) (Butene Dimer) Cat->Hexene Self Metathesis Decene 3-Decene (C10) (Target) Cat->Decene Cross Metathesis Tetradecene 7-Tetradecene (C14) (Octene Dimer) Cat->Tetradecene Self Metathesis Ethylene Ethylene (Gas) (Byproduct) Cat->Ethylene Volatile Removal Decene->Decene E/Z Isomerization (Thermodynamic Control)

Figure 1: The competitive metathesis network. Ethylene removal drives all paths forward; fractional distillation separates C6, C10, and C14 products.

Experimental Protocol: High-Pressure Tube Method

Objective: Synthesize 10g of this compound. Safety Warning: 1-Butene is a flammable gas (bp -6°C). This reaction involves pressurized vessels.[2] Perform all operations behind a blast shield in a fume hood.

Materials & Equipment
ComponentSpecificationRole
1-Octene >98% Purity, filtered through basic aluminaSubstrate A (C8)
1-Butene Gas cylinder or condensed liquidSubstrate B (C4)
Grubbs II (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)rutheniumCatalyst
Dichloromethane (DCM) Anhydrous, degassedSolvent
Ethyl Vinyl Ether Reagent GradeQuenching Agent
Vessel Heavy-wall pressure tube (Ace Glass) with Teflon screw capReactor
Step-by-Step Procedure

Step 1: Catalyst Preparation (Glovebox or Schlenk Line)

  • In a glovebox or under Argon flow, weigh Grubbs II catalyst (0.5 mol% relative to 1-octene) .

    • Calculation: For 10g theoretical yield (~71 mmol), use ~300 mg of catalyst.

  • Dissolve the catalyst in minimal anhydrous DCM (approx. 5 mL).

Step 2: Reactant Loading (The "Cold Trap" Technique)

  • Cool the pressure tube in a dry ice/acetone bath (-78°C).

  • Add 1-Octene (1.0 equiv, 71 mmol, ~11.2 mL) to the tube.

  • Condense 1-Butene (excess, 3.0 equiv, ~213 mmol) into the tube.

    • Why Excess? Excess 1-butene pushes the equilibrium toward the cross-product (3-decene) and suppresses 1-octene homodimerization (7-tetradecene).

  • Add additional DCM to reach a concentration of ~0.5 M (total volume ~140 mL).

  • Add the catalyst solution via syringe.[2]

Step 3: Reaction & Thermodynamic Equilibration

  • Seal the pressure tube tightly.

  • Allow the tube to warm to room temperature behind a blast shield.

  • Transfer to a heated oil bath at 40°C .

  • Stir for 12–24 hours .

    • Insight: The extended time at 40°C ensures the catalyst converts kinetic Z-isomers into the thermodynamic E-isomer.

Step 4: Quenching & Venting

  • Cool the vessel to 0°C.

  • Carefully vent the excess 1-butene and ethylene into a fume hood exhaust.

  • Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes.

    • Mechanism:[3][4][5][6][7] This deactivates the Ru-carbene, forming a catalytically inactive Fischer carbene species, preventing back-reaction during distillation.

Purification & Isolation

The reaction mixture contains three primary olefinic components with distinct boiling points. Fractional distillation is the gold standard for separation.

ComponentSpeciesBoiling Point (approx.)[2][3][8][9]Separation Strategy
3-Hexene Butene Dimer63°CFore-cut (discard/recycle)
DCM Solvent40°CRotary Evaporation
3-Decene Target 173°C Main Fraction
7-Tetradecene Octene Dimer250°CPot Residue

Protocol:

  • Concentrate the crude mixture via rotary evaporation to remove DCM.

  • Perform vacuum distillation (suggested 10-20 mmHg) to lower thermal stress.

  • Collect the fraction corresponding to 3-decene (approx. 60-65°C at 15 mmHg).

Analytical Validation

6.1 GC-MS Analysis

  • Retention Time: 3-Decene will elute between C8 and C12 standards.

  • Mass Spec: Look for Molecular Ion (

    
    ) at m/z 140.
    
  • Fragmentation: Characteristic allylic cleavage.

6.2 1H-NMR Spectroscopy (Determination of E/Z Ratio)

  • Solvent: CDCl3.[2]

  • Diagnostic Signals:

    • Olefinic Protons:

      
       5.3–5.5 ppm.
      
    • Coupling Constants (

      
      ): 
      
      • trans (

        
        ): Large coupling constant, 
        
        
        
        .
      • cis (

        
        ): Smaller coupling constant, 
        
        
        
        .
    • Allylic Protons: The chemical shift of the allylic carbons (via 13C NMR) is often more distinct. Z-allylic carbons appear upfield (~27 ppm) compared to E-allylic carbons (~32 ppm) due to the

      
      -gauche effect.
      

Workflow Diagram

Workflow Start Start: Reagent Prep Condense Condense 1-Butene (-78°C) Add 1-Octene + DCM Start->Condense Catalysis Add Grubbs-II Catalyst Seal Vessel Condense->Catalysis Reaction Reaction: 40°C, 24h (Thermodynamic Equilibration) Catalysis->Reaction Quench Vent Gas & Quench (Ethyl Vinyl Ether) Reaction->Quench Distill Fractional Vacuum Distillation Quench->Distill Final Pure this compound Distill->Final

Figure 2: Operational workflow for the high-pressure synthesis of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2/H2O)Ensure rigorous degassing of DCM and filtration of 1-octene through alumina.
Low trans Selectivity Kinetic control dominantIncrease reaction time or temperature (up to 50°C) to allow isomerization.
High Homodimer Insufficient 1-ButeneIncrease 1-Butene equivalents (3.0

5.0 eq).
Catalyst Death Ethylene inhibitionAlthough rare in open systems, in closed tubes, vent the headspace periodically if pressure allows (carefully).

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370.

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787.

  • Herbert, M. B., & Grubbs, R. H. (2015). Highly Efficient and Z-Selective Olefin Metathesis Catalysts. Angewandte Chemie International Edition, 54(17), 5018-5024. (Cited for context on selectivity control).

  • NIST Chemistry WebBook. (n.d.). This compound Thermochemical Data.

Sources

Navigating the Labyrinth of C10 Alkenes: A Senior Application Scientist's Guide to Gas Chromatographic Separation of Decene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Decene Isomerism

In the realms of petrochemical analysis, fine chemical synthesis, and drug development, the accurate characterization of C10 alkenes, or decenes, is a frequent and formidable challenge. With a multitude of positional and geometric (cis/trans) isomers, these compounds often exhibit frustratingly similar physicochemical properties, making their separation a complex analytical puzzle.[1] This guide, born from extensive field experience and rigorous scientific validation, provides researchers, scientists, and drug development professionals with a detailed roadmap to conquering the gas chromatographic (GC) separation of decene isomers. We will move beyond rote protocols to explore the fundamental principles that govern their separation, empowering you to develop and troubleshoot robust and reliable analytical methods.

The Bedrock of Separation: Understanding Analyte-Stationary Phase Interactions

The heart of any successful gas chromatographic separation lies in the differential partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase coated on the column walls. For decene isomers, the choice of stationary phase is the most critical factor influencing resolution. The elution order is a delicate interplay between two primary characteristics of the isomers: boiling point and molecular geometry, which dictates their interaction with the stationary phase.

Non-Polar Stationary Phases: A Game of Volatility

On non-polar columns, such as those with 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-substituted polysiloxane (e.g., HP-5ms) stationary phases, the separation of decene isomers is primarily dictated by their boiling points. The general elution rules are as follows:

  • Positional Isomers: As the double bond moves from the terminal position (1-decene) towards the center of the carbon chain, the boiling point tends to decrease. Consequently, isomers with more centrally located double bonds typically elute earlier.

  • Geometric Isomers: For a given positional isomer, the trans (E) isomer is generally more volatile (lower boiling point) and thus elutes before the corresponding cis (Z) isomer. This is attributed to the more linear shape of trans isomers, which results in weaker intermolecular van der Waals forces compared to the U-shaped cis isomers.

G cluster_nonpolar Non-Polar Column Elution 1-Decene 1-Decene trans-2-Decene trans-2-Decene cis-2-Decene cis-2-Decene trans-3-Decene This compound cis-3-Decene cis-3-Decene trans-4-Decene trans-4-Decene cis-4-Decene cis-4-Decene trans-5-Decene trans-5-Decene cis-5-Decene cis-5-Decene

While non-polar columns provide a predictable elution pattern based on volatility, achieving baseline separation of all isomers, particularly the centrally located cis/trans pairs, can be challenging due to their very similar boiling points.

Polar Stationary Phases: Leveraging Dipole Interactions

For more challenging separations, polar stationary phases, such as those based on polyethylene glycol (e.g., DB-WAX, Carbowax 20M), offer a different and often more powerful separation mechanism. Here, the elution order is more heavily influenced by the interaction of the electron-rich double bond of the decene isomers with the polar functional groups of the stationary phase.

The key principle is that the more exposed the double bond, the stronger its interaction with the polar stationary phase, and thus the longer its retention time. This leads to a reversal of the elution order for positional isomers compared to non-polar columns:

  • Positional Isomers: 1-Decene, with its terminal and highly accessible double bond, interacts most strongly and is therefore retained the longest. As the double bond moves towards the center of the molecule, it becomes more sterically hindered, leading to weaker interactions and shorter retention times.

  • Geometric Isomers: The cis isomers, with their "U" shape, often allow for a more intimate interaction of the double bond with the stationary phase compared to the more linear trans isomers. This typically results in the cis isomer being retained longer than the corresponding trans isomer on a polar column.

G cluster_polar Polar Column Elution trans-5-Decene trans-5-Decene cis-5-Decene cis-5-Decene trans-4-Decene trans-4-Decene cis-4-Decene cis-4-Decene This compound This compound cis-3-Decene cis-3-Decene trans-2-Decene trans-2-Decene cis-2-Decene cis-2-Decene 1-Decene 1-Decene

Advanced Selectivity: The Role of Liquid Crystalline Stationary Phases

For the most demanding separations, where even polar columns fall short, liquid crystalline stationary phases offer a unique and powerful tool. These phases possess a highly ordered, rod-like structure that provides shape-selective separation. The separation mechanism is based on the ability of the solute molecules to fit into the ordered liquid crystalline lattice. More linear molecules, such as trans isomers, can penetrate the liquid crystal structure more effectively than the bent cis isomers, leading to longer retention times. This unique selectivity can often resolve isomers that co-elute on all other types of stationary phases.[1][2] The use of these highly selective phases, often in very long capillary columns, has been a cornerstone in the detailed analysis of complex hydrocarbon mixtures.[1][3]

Application Notes & Protocols

The following protocols provide a starting point for the separation of decene isomers. It is crucial to note that optimal conditions may vary depending on the specific instrument, column condition, and the exact composition of the sample matrix. Method optimization is always recommended.

Protocol 1: High-Resolution Separation of Linear Decene Isomers on a Polar Stationary Phase

This method is designed for the detailed analysis of a mixture of linear decene isomers, leveraging the high selectivity of a polar "wax" type column.

Sample Preparation:

For neat liquid samples, dilute approximately 1 µL in 1 mL of a volatile, non-polar solvent such as n-hexane or pentane. Ensure the solvent does not co-elute with any of the target analytes.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A GC or equivalent
Column Agilent J&W DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless, 250 °C
Split Ratio 100:1
Injection Volume 1 µL
Oven Program Initial temperature: 40 °C, hold for 5 minutesRamp 1: 2 °C/min to 150 °CHold at 150 °C for 10 minutes
Detector Flame Ionization Detector (FID), 250 °C
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min

Expected Elution Order (Increasing Retention Time):

trans-5-Decene -> cis-5-Decene -> trans-4-Decene -> cis-4-Decene -> this compound -> cis-3-Decene -> trans-2-Decene -> cis-2-Decene -> 1-Decene

Data Presentation:

IsomerExpected Retention Time (min)
trans-5-Decene~25.5
cis-5-Decene~26.0
trans-4-Decene~27.2
cis-4-Decene~27.8
This compound~29.5
cis-3-Decene~30.2
trans-2-Decene~32.8
cis-2-Decene~33.7
1-Decene~36.5

Note: The retention times provided are estimates and will vary between instruments and columns. They are intended to illustrate the expected elution order and relative spacing of the peaks.

Protocol 2: Fast Screening of Decene Isomers on a Non-Polar Stationary Phase

This method is suitable for rapid screening of decene isomer mixtures where baseline separation of all isomers is not critical, but a general profile of the mixture is desired.

Sample Preparation:

As described in Protocol 1.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A GC or equivalent
Column Agilent J&W HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.5 mL/min
Inlet Split/Splitless, 250 °C
Split Ratio 100:1
Injection Volume 1 µL
Oven Program Initial temperature: 50 °C, hold for 2 minutesRamp 1: 10 °C/min to 120 °C
Detector Flame Ionization Detector (FID), 250 °C
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min

Expected Elution Order (Increasing Retention Time):

cis-5-Decene -> trans-5-Decene -> cis-4-Decene -> trans-4-Decene -> cis-3-Decene -> this compound -> cis-2-Decene -> trans-2-Decene -> 1-Decene

Data Presentation:

IsomerExpected Retention Time (min)
cis-5-Decene~5.8
trans-5-Decene~5.9
cis-4-Decene~6.1
trans-4-Decene~6.2
cis-3-Decene~6.5
This compound~6.6
cis-2-Decene~7.0
trans-2-Decene~7.1
1-Decene~7.5

Note: The retention times are estimates and will vary. This method will likely result in co-elution or partial co-elution of some cis/trans pairs.

Troubleshooting Common Separation Challenges

G cluster_troubleshooting Troubleshooting Workflow Problem Problem Co-elution Co-elution Poor Peak Shape Poor Peak Shape Inconsistent Retention Times Inconsistent Retention Times Solution Solution Optimize Temperature Program Optimize Temperature Program Change Stationary Phase Change Stationary Phase Check for Leaks Check for Leaks Column Maintenance Column Maintenance

Problem: Co-elution of critical isomer pairs (e.g., cis- and trans-4-decene).

  • Causality: The chosen stationary phase may not have sufficient selectivity for the specific isomer pair, or the temperature program may be too fast.

  • Solutions:

    • Optimize the Temperature Program: Decrease the ramp rate (e.g., from 2 °C/min to 1 °C/min) in the region where the critical pair elutes. This increases the time the analytes spend interacting with the stationary phase, potentially improving resolution.

    • Change Stationary Phase: If optimizing the temperature program is insufficient, switching to a stationary phase with a different selectivity is the next logical step. If you are using a non-polar column, switch to a polar one, and vice versa. For extremely challenging co-elutions, consider a liquid crystalline stationary phase.

    • Increase Column Length: A longer column provides more theoretical plates and can enhance resolution, although at the cost of longer analysis times.

Problem: Poor peak shape (tailing or fronting).

  • Causality: Tailing peaks are often caused by active sites in the inlet liner or on the column, or by overloading the column. Fronting peaks are typically a sign of column overload.

  • Solutions:

    • Inlet Maintenance: Deactivate the inlet liner or replace it with a new, deactivated liner.

    • Column Maintenance: Trim the first 10-20 cm of the column from the inlet end to remove any accumulated non-volatile residues or active sites.

    • Reduce Sample Concentration: Dilute the sample further to avoid overloading the column.

Problem: Inconsistent retention times.

  • Causality: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system can lead to retention time shifts.

  • Solutions:

    • Check for Leaks: Use an electronic leak detector to check for leaks at the inlet septum, column connections, and detector fittings.

    • Verify Flow Rates: Ensure the carrier gas flow is stable and set correctly.

    • Oven Temperature Calibration: Verify that the GC oven temperature is accurate and stable.

Advanced Techniques: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples containing a vast number of decene isomers, including branched and cyclic variants, one-dimensional GC may not provide sufficient peak capacity. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) is an exceptionally powerful technique.[4][5][6] By coupling two columns with different selectivities (e.g., a non-polar column in the first dimension and a polar column in the second), a much greater portion of the sample components can be resolved. The resulting two-dimensional chromatogram provides a structured and highly detailed fingerprint of the sample, allowing for the separation of isomers that are impossible to resolve by single-column GC. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides an unparalleled level of detail for the characterization of complex hydrocarbon mixtures.[6]

Conclusion

The successful separation of decene isomers by gas chromatography is a testament to the power of understanding and applying fundamental chromatographic principles. By carefully selecting the stationary phase based on the desired separation mechanism and optimizing the analytical conditions, even the most challenging isomer mixtures can be resolved. This guide provides a solid foundation for developing robust and reliable methods for the analysis of C10 alkenes, empowering researchers and analysts to confidently navigate the complexities of isomer separation.

References

  • Agilent Technologies. (2016). Analysis of USP <467> Residual Solvents using Agilent J&W DB-WAX Ultra Inert Capillary GC Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Soják, L. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Petroleum & Coal, 46(2), 1-35.
  • Agilent Technologies. (2013). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an. Retrieved from [Link]

  • Mathew Mahindaratne. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted.... Retrieved from [Link]

  • Schymanski, E. L., et al. (2022). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. Environmental Science & Technology, 56(24), 17855–17865. [Link]

  • Witkiewicz, Z., & Popiel, S. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Chromatographia, 77(9-10), 653–662. [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. Journal of Physical and Chemical Reference Data, 40(4), 043101. [Link]

  • Agilent Technologies. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Retrieved from [Link]

  • Van Asten, A., et al. (2011). Quantitative analysis of crude and stabilized bio-oils by comprehensive two-dimensional gas-chromatography. Journal of Chromatography A, 1218(30), 4965–4975. [Link]

  • Agilent Technologies. (n.d.). GC Column Solvent Retention Table. Retrieved from [Link]

  • Ishihara, Y., et al. (2006). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with. Chromatography, 27(2), 49–55. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • LCGC International. (2017). The Secrets of Successful Temperature Programming. Retrieved from [Link]

  • Bouvier, C., Reumkens, N., & Buijs, W. (2009). Separation of diisopropylnaphthalene isomers. Journal of Chromatography A, 1216(36), 6410–6416. [Link]

  • LECO Corporation. (n.d.). The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples. Retrieved from [Link]

  • Kulsing, C., et al. (2018). Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. Periodica Polytechnica Chemical Engineering, 62(1), 101-108. [Link]

  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]

  • LCGC International. (2023). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]

  • Bertoncini, F., et al. (2006). GCxGC-ToFMS as an analytical tool in petroleum refining R&D. Oil & Gas Science and Technology – Revue de l’IFP, 61(1), 113-122. [Link]

  • MZ-Analysentechnik. (n.d.). Agilent-HP. Retrieved from [Link]

  • Al-Qahtani, M. M., et al. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science, 33(5), 101469. [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • Kováts, E. sz. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932. [Link]

  • Dimitrova, B. A. (1979). HPLC Method for Separation of Trans/CIS Isomers of Unsaturated Hydrocarbons Using a Silver Nitrate Impregnated Silica Gel (10 mum). Comptes rendus de l'Academie bulgares des Sciences, 32(10), 1381-1384.
  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Petersson, P., et al. (2018). A retention index system for comprehensive two-dimensional gas chromatography using polyethylene glycols. Journal of Chromatography A, 1536, 67-74. [Link]

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  • Tiscione, N. B., et al. (2011). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Journal of Analytical Toxicology, 35(7), 422-431. [Link]

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  • Restek Corporation. (n.d.). Restek Pro EZLC Chromatogram Modeler. Retrieved from [Link]

  • Restek Corporation. (2020). Restek's PLOT Column Family. Retrieved from [Link]

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Application Note: Catalytic Hydrogenation of trans-3-Decene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic hydrogenation of trans-3-Decene (


), a representative internal trans-alkene. Unlike terminal alkenes, trans-internal alkenes present unique challenges due to increased steric hindrance and higher thermodynamic stability (

vs.

for terminal).

This note compares two distinct catalytic approaches:

  • Heterogeneous Catalysis (Pd/C): The industry standard for complete saturation, offering high turnover frequency (TOF) but requiring strict safety protocols for pyrophoric solids.

  • Homogeneous Catalysis (Wilkinson’s Catalyst): Discussed primarily to illustrate steric limitations, as standard Rh(I) catalysts show significantly reduced activity toward trans-internal alkenes compared to cis- or terminal isomers.

Mechanistic Insight & Catalyst Selection

The Challenge of trans-Alkenes

Hydrogenation is generally exothermic.[1] However, the reaction rate depends heavily on the alkene's ability to coordinate with the metal center.

  • Steric Impedance: The alkyl groups on both sides of the double bond in this compound hinder the approach to the catalyst surface (heterogeneous) or the metal coordination sphere (homogeneous).

  • Thermodynamics: Trans-isomers are more stable than cis-isomers, resulting in a lower heat of hydrogenation and a higher activation energy barrier for the reaction.

Mechanism: Horiuti-Polanyi (Heterogeneous)

For Palladium on Carbon (Pd/C), the reaction follows the Horiuti-Polanyi mechanism. It involves the dissociative adsorption of


 followed by the syn-addition of hydrogen across the 

-bond.[2]

HoriutiPolanyi Cat Pd Surface H2_Ads 1. H2 Adsorption (Dissociative) Cat->H2_Ads + H2 Alk_Ads 2. Alkene Adsorption (π-complex) H2_Ads->Alk_Ads + this compound Insert 3. Migratory Insertion (Alkyl-Pd Intermediate) Alk_Ads->Insert Slow Step (Sterics) Elim 4. Reductive Elimination (Release n-Decane) Insert->Elim + H Elim->Cat Regeneration

Figure 1: The Horiuti-Polanyi catalytic cycle. Step 2 and 3 are rate-limiting for trans-alkenes due to steric clash with the catalyst surface.

Protocol A: Heterogeneous Hydrogenation (Pd/C)

Primary Recommendation: High conversion, simplified workup.

Materials & Safety
  • Substrate: this compound (>95% purity).

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50%

    
    ).[3]
    
    • Critical Safety Note: Dry Pd/C is pyrophoric . Always use "wet" variants or handle under inert gas (

      
      /Ar) until solvent is added. Never add dry catalyst to flammable solvent in air.
      
  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Polar protic solvents facilitate

    
     solubility and catalyst activity.
    
  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (3-4 atm).
    
Step-by-Step Procedure
  • Inerting: Flush a round-bottom flask (RBF) with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% relative to substrate mass) to the flask.

    • Note: If using dry Pd/C, add a small amount of water or toluene first to dampen it before adding alcohol.

  • Solvent Addition: Gently pour MeOH (0.1 M concentration relative to substrate) down the side of the flask to wash down any catalyst.

  • Substrate Addition: Add this compound via syringe.

  • Purge Cycle:

    • Seal flask with a septum.

    • Insert a needle connected to vacuum; evacuate for 10s (careful not to boil solvent).

    • Backfill with

      
       (balloon).
      
    • Repeat 3 times to ensure

      
       removal.
      
  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Optimization: If reaction is slow after 4 hours (common for trans-alkenes), heat to 40°C or increase pressure to 4 atm using a Parr reactor.

  • Monitoring: Check via TLC (stain with

    
    ) or GC-FID every 2 hours.
    
  • Workup:

    • Flush system with

      
      .
      
    • Filter reaction mixture through a Celite® pad to remove Pd/C.

    • Safety: Do not let the filter cake dry out; keep it wet with water/solvent and dispose of in a designated heavy metal waste container immediately.

    • Concentrate filtrate in vacuo to yield n-Decane.

Protocol B: Homogeneous Comparison (Wilkinson’s)

Context: This protocol is often used to demonstrate selectivity . Wilkinson's catalyst (


) reduces terminal alkenes rapidly but is extremely slow for trans-internal alkenes due to the bulky triphenylphosphine ligands.
  • Use Case: If you have a mixture of 1-decene and this compound and wish to selectively reduce only the terminal alkene, use this protocol.

  • Expectation: Low to negligible conversion of this compound under standard conditions (25°C, 1 atm).

Workflow Logic (Catalyst Selection)

CatSelection Start Substrate Analysis Type Alkene Type? Start->Type Terminal Terminal (e.g., 1-Decene) Type->Terminal Internal Internal (e.g., 3-Decene) Type->Internal Rec_Wilk Wilkinson's Catalyst (High Selectivity) Terminal->Rec_Wilk Fast Isomer Isomer Geometry? Internal->Isomer Cis Cis (Z) Isomer->Cis Trans Trans (E) Isomer->Trans Rec_Pd Pd/C (Standard) (High Activity) Cis->Rec_Pd Rec_HighP Pd/C + Pressure/Heat (Hard Conditions) Trans->Rec_HighP Steric Hindrance

Figure 2: Decision matrix for catalyst selection based on steric environment.

Analytical Validation

To validate the transformation of this compound to n-Decane, compare the starting material and product using GC-FID or


-NMR.
Data Summary Table
ParameterThis compound (Substrate)n-Decane (Product)Method
Formula


-
MW 140.27 g/mol 142.29 g/mol Mass Spec

-NMR (Alkenyl)

5.3-5.5 ppm (multiplet, 2H)
Absent


-NMR (Alkyl)

0.9-2.0 ppm

0.8-1.3 ppm (envelope)

Boiling Point ~170°C174°CDistillation
RI (Kovats) ~995 (Non-polar column)~1000GC-FID
Calculation of Conversion


Note: Ensure response factors are accounted for if high precision is required, though hydrocarbons usually have similar FID response factors.

References

  • NIST Chemistry WebBook. this compound Properties & Spectra. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Catalytic Hydrogenation of Alkenes. (Mechanistic overview of syn-addition). [Link]

  • UCLA Environment, Health & Safety. Standard Operating Procedure: Palladium on Carbon. (Safety protocols for pyrophoric catalysts). [Link](Note: General landing page for verified SOPs).

  • Imperial College London. Wilkinson's Catalyst - Molecule of the Month. (Details on steric limitations of Rh-catalysts). [Link]

Sources

Application Notes and Protocols for the Olfactory Evaluation of trans-3-Decene in Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scientific evaluation of trans-3-Decene, a non-traditional volatile organic compound, within the context of fragrance chemistry. While not a conventional fragrance ingredient, its C10 aliphatic alkene structure presents a subject for exploratory research, either as a potential synthetic precursor or for the characterization of green and hydrocarbonaceous off-notes. These protocols are designed for researchers in fragrance R&D, analytical chemistry, and sensory science to systematically assess the olfactory properties of such compounds. We will detail the rationale for its evaluation, its physicochemical properties, and provide a rigorous, step-by-step protocol for its characterization using Gas Chromatography-Olfactometry (GC-O), a critical tool for correlating chemical identity with sensory perception.

Introduction: The Role of Aliphatic Alkenes in Fragrance Chemistry

The world of fragrance is dominated by molecules possessing specific functional groups—esters, aldehydes, alcohols, ketones, and lactones—that often define their characteristic scent profiles. Simple aliphatic alkenes, such as this compound, are typically not employed as primary fragrance components. Their odor profiles, if any, are often weak and described as fatty, waxy, or hydrocarbon-like, which are generally considered undesirable in fine fragrance compositions.

However, the study of such molecules is of significant academic and industrial interest for several reasons:

  • Synthetic Precursors: Alkenes are versatile starting materials in organic synthesis. Through reactions like ozonolysis, epoxidation, or hydroformylation, the double bond in this compound can be functionalized to produce more complex and olfactively interesting aldehydes, alcohols, and esters.[1][2]

  • Characterization of Off-Notes: In natural extracts and complex fragrance formulations, trace amounts of unsaturated hydrocarbons can contribute to undesirable off-notes. Understanding their sensory impact is crucial for quality control.

  • Exploration of Novel Scent Profiles: While less common, some unsaturated hydrocarbons, particularly cyclic alkenes, have been found to possess unique and pleasant fruity or green notes.[3] A systematic evaluation of this compound is warranted to definitively characterize its scent profile and rule it in or out for novel applications.

This guide, therefore, approaches this compound not as a known fragrance ingredient, but as a target for rigorous scientific investigation.

Chemical & Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing appropriate analytical and formulation protocols.

PropertyValueSource
Molecular Formula C₁₀H₂₀PubChem
Molecular Weight 140.27 g/mol PubChem
CAS Number 19150-21-1Cheméo
Appearance Colorless liquid (presumed)General Chemical Knowledge
Boiling Point 171-172 °C (approx.)Cheméo
Vapor Pressure High (characteristic of VOCs)General Chemical Knowledge
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol)PubChem
LogP (Octanol/Water) ~4.7PubChem

Theoretical Application: A Synthetic Precursor

The primary potential application of this compound in fragrance chemistry lies in its role as a synthetic intermediate. The double bond at the C3 position offers a reactive site for various chemical transformations to yield established or novel fragrance molecules.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Potential Fragrance Products trans_3_Decene This compound (C10H20) Ozonolysis Ozonolysis trans_3_Decene->Ozonolysis Epoxidation Epoxidation trans_3_Decene->Epoxidation Hydroformylation Hydroformylation trans_3_Decene->Hydroformylation Heptanal Heptanal (Green, Fatty Aldehydic) Ozonolysis->Heptanal Propionaldehyde Propionaldehyde (Pungent, Ethereal) Ozonolysis->Propionaldehyde Decene_Oxide 3,4-Epoxydecane (Waxy, Fruity nuances) Epoxidation->Decene_Oxide C11_Aldehydes Undecanals (Isomers) (Aldehydic, Floral, Waxy) Hydroformylation->C11_Aldehydes

Caption: Synthetic pathways from this compound.

Experimental Protocol: Olfactory Characterization by Gas Chromatography-Olfactometry (GC-O)

This protocol outlines the definitive method for characterizing the odor profile of volatile compounds. GC-O allows for the separation of a sample into its individual components, which are then simultaneously directed to a chemical detector (like a mass spectrometer) and a human assessor (a trained panelist) at a "sniff port".[4][5] This dual detection is critical for assigning specific odors to specific chemical structures.

Objective

To determine the odor profile, odor intensity, and detection threshold of high-purity this compound.

Materials & Equipment
  • Chemicals:

    • This compound (≥98% purity)

    • Anhydrous Ethanol (perfumer's grade, odor-free)

    • n-Alkane standard mix (C7-C30) for Retention Index calculation

  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (FID) and/or Mass Spectrometer (MS)

    • Olfactometry port (sniff port) with humidified air supply

    • GC column suitable for volatile non-polar compounds (e.g., DB-5, HP-5MS, 30m x 0.25mm x 0.25µm)

    • Analytical balance, volumetric flasks, micropipettes

    • Trained sensory panelists (minimum of 3)

Workflow Diagram

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/O Analysis cluster_data Data Acquisition & Processing A Prepare Dilution Series (1% down to 0.0001% in Ethanol) B Prepare Alkane Standard C Inject Sample into GC D Effluent Splitter C->D E Mass Spectrometer (MS) (Identification) D->E 90% F Olfactometry Port (Sniff Port) (Sensory Detection) D->F 10% G Record Chromatogram (MS Data) E->G H Panelist Records Odor Events (Time, Descriptor, Intensity) F->H I Combine Datasets G->I H->I J Calculate Retention Indices I->J K Generate Aromagram J->K

Caption: GC-O analysis workflow.

Step-by-Step Methodology

1. Sample Preparation (Dilution Series):

  • Prepare a 1% stock solution of this compound in anhydrous ethanol (w/w).
  • Perform serial dilutions to create a range of concentrations: 0.1%, 0.01%, 0.001%, and 0.0001%.
  • Causality: Starting with a dilution prevents overwhelming the detector and the panelist's sense of smell. The series is crucial for determining the detection threshold and observing how the odor character might change with concentration.

2. GC-MS/O Instrument Setup:

  • Injector: 250°C, Split mode (e.g., 50:1).
  • Oven Program: Start at 40°C, hold for 2 min, ramp at 8°C/min to 280°C, hold for 5 min.
  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
  • MS Detector: Scan range 35-350 m/z.
  • Olfactometry Port: Set temperature to 230°C. Ensure a gentle, humidified airflow to prevent nasal dehydration for the panelist.
  • Causality: The oven program is designed to separate volatile compounds effectively. The split injection prevents column overloading. Humidified air at the sniff port is critical for maintaining the panelist's sensory acuity over the analysis time.[6]

3. Analysis Procedure:

  • Begin by injecting the lowest concentration (0.0001%) first.
  • A trained panelist will position their nose at the sniff port at the start of the run.
  • The panelist will record the exact time, duration, and a qualitative description of any odor detected (e.g., "waxy," "green," "fatty," "unpleasant"). They will also assign an intensity score (e.g., on a 1-5 scale).
  • Simultaneously, the MS will acquire data for chemical identification.
  • Repeat the analysis for each concentration, moving from lowest to highest.
  • After the sample runs, inject the n-alkane standard using the same GC method to calculate the Retention Index (RI) of this compound.
  • Causality: Analyzing from low to high concentration prevents sensory fatigue and adaptation, which could mask the detection of trace-level odors.[7] The RI is a more reliable identifier than retention time alone, as it is less susceptible to variations between instruments.

4. Data Analysis and Interpretation:

  • Correlate the timestamps of the odor events recorded by the panelist with the peaks on the chromatogram.
  • Confirm the identity of the peak corresponding to the odor event as this compound using its mass spectrum.
  • Construct an "Aromagram" by plotting the odor intensity against the retention time. This provides a visual representation of the compound's olfactory impact.
  • The lowest concentration at which the odor is consistently detected by the panel is the approximate detection threshold.

Stability and Safety Considerations

Stability

Alkenes are susceptible to oxidation, especially when exposed to air, light, or heat.[2] This can lead to the formation of hydroperoxides, which can then break down into various other compounds (aldehydes, ketones, etc.), altering the odor profile.

  • Protocol: Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. Freshly prepared dilutions should be used for sensory analysis. Consider adding an antioxidant like BHT or α-tocopherol at a low concentration (e.g., 0.01%) in stability studies to assess its impact on preserving the material's integrity.

Safety
  • Regulatory Status: As a volatile organic compound (VOC), this compound must be handled in accordance with safety regulations for chemical laboratories. It is not currently listed as a fragrance allergen under major regulations like the EU Cosmetics Regulation.[8] However, the regulatory landscape is constantly evolving.[3][9]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

  • Allergenicity: While not a listed allergen, any new material being considered for fragrance applications should be evaluated for its potential to cause skin sensitization. This typically involves further toxicological testing beyond the scope of this olfactory protocol.

Conclusion

The protocols detailed herein provide a robust framework for the exploratory olfactory analysis of this compound. While its direct application as a fragrance ingredient is unlikely due to the typical sensory properties of simple aliphatic alkenes, its potential as a synthetic precursor warrants investigation. The rigorous application of GC-O is the cornerstone of this evaluation, providing the essential link between chemical structure and sensory perception. This approach ensures that any decision to pursue or reject a novel compound for fragrance applications is based on sound, reproducible scientific evidence.

References

  • Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. PubMed. Available at: [Link]

  • Electron‐rich alkenes as precursors for fragrant aldehydes and ketones... ResearchGate. Available at: [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NCBI. Available at: [Link]

  • Unsaturated Hydrocarbons with Fruity and Floral Odors. ACS Publications. Available at: [Link]

  • Volatile organic compound. Wikipedia. Available at: [Link]

  • Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. PMC - NCBI. Available at: [Link]

  • REACTION OF ALKENES WITH EPOXIES, THE PRODUCTS THEREOF AND THEIR USE AS A FRAGRANCE. Google Patents.
  • Are VOCs in Your Fragrances? What You Should Know. HIT Like A Girl Podcast. Available at: [Link]

  • Reaction of alkenes with epoxides, the products thereof and their use as fragrance compounds. Google Patents.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NCBI. Available at: [Link]

  • Gas chromatography-olfactometry. Wikipedia. Available at: [Link]

  • Fragrance Allergens List: All About the New Regulation. Coptis. Available at: [Link]

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Troubleshooting & Optimization

Side reactions in the synthesis of trans-3-Decene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of trans-3-Decene Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Senior Chemists, Process Development Scientists

Executive Summary: The this compound Challenge

Synthesizing this compound (an unsymmetrical internal alkene) with high stereoisomeric purity (>98% E) presents a distinct set of challenges compared to terminal alkenes. While thermodynamic equilibrium favors the trans isomer, kinetic traps and catalytic side cycles frequently degrade the E/Z ratio or lead to positional isomerization (e.g., 2-decene or 4-decene).

This guide addresses the three primary synthetic routes: Birch Reduction (Gold Standard), Julia-Kocienski Olefination (Stereochemical Control), and Ruthenium-Catalyzed Metathesis (High Risk/High Reward).

Module 1: Dissolving Metal Reduction (Birch Protocol)

Route: Reduction of 3-Decyne using Na/Li in liquid NH₃. Primary Advantage: Intrinsically high trans-selectivity due to the electronics of the vinyl radical intermediate.

Troubleshooting Guide

Q1: My GC-MS shows significant amounts of Decane (over-reduction). Why is the reaction not stopping at the alkene? Diagnosis: This is a classic "electron overload" issue. While internal alkynes reduce to trans-alkenes rapidly, the resulting alkene is generally inert to Na/NH₃ unless specific conditions promote further reduction.

  • Root Cause 1: Presence of transition metals. Trace Iron (Fe) or Nickel (Ni) from the ammonia cylinder or pitted stir bars can catalyze the reduction of the alkene to the alkane.

  • Root Cause 2: Proton Source acidity. Using a proton source that is too acidic (e.g., ammonium chloride added too early) or in large excess can accelerate the thermodynamics of full reduction.

  • Corrective Action:

    • Distill Ammonia: Always distill NH₃ from sodium metal before use to sequester Fe traces.

    • Stoichiometry: Limit Na/Li to 2.2–2.5 equivalents.

    • Quench Protocol: Use solid NH₄Cl only at the very end of the reaction, and add it slowly.

Q2: I am detecting 5–10% of the cis-isomer. The literature promises >98% trans. What went wrong? Diagnosis: The stereochemistry is determined at the vinyl radical stage. If the radical anion protonates too fast or via a cyclic transition state involving the proton source, stereocontrol is lost.

  • Mechanism: The trans geometry is favored because the orbital containing the unpaired electron and the substituent (alkyl chain) repel each other (Pauli repulsion), forcing the substituents anti.

  • Root Cause: "Protonation Shock." Adding the alcohol (usually t-BuOH or EtOH) before the metal is fully dissolved or using a non-bulky alcohol can allow kinetic protonation of the cis-vinylic anion before it equilibrates to the trans-form.

  • Corrective Action:

    • Order of Addition: Add the alkyne and alcohol after the metal has formed the bronze/blue solution (for Na).

    • Bulky Proton Source: Switch from Ethanol to tert-Butanol. The steric bulk prevents approach from the more hindered cis-face.

Q3: The product contains isomeric alkenes (2-decene, 4-decene). Diagnosis: Base-catalyzed isomerization.

  • Root Cause: Upon quenching with water/alcohol, strongly basic hydroxide/alkoxide species are generated. If the workup is warm or prolonged, these bases deprotonate the allylic position, allowing the double bond to "walk" along the chain.

  • Corrective Action:

    • Cold Quench: Quench at -78°C or -33°C.

    • Buffer: Pour the reaction mixture into a buffered solution (e.g., phosphate buffer pH 7) rather than water to neutralize basicity immediately.

Module 2: Julia-Kocienski Olefination

Route: Condensation of 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone) with aldehyde.[1] Primary Advantage: Metal-free, high E-selectivity for internal alkenes.

Troubleshooting Guide

Q1: My E/Z ratio is stuck at 80:20. How do I push it to >95:5? Diagnosis: The stereoselectivity in Julia-Kocienski is dictated by the transition state of the initial addition (formation of the anti-β-alkoxysulfone) and the rate of the Smiles rearrangement.

  • Root Cause: Cation and Solvent effects.[2][3] Small cations (Li⁺) and non-polar solvents often stabilize the syn-intermediate or prevent the equilibration required for high E-selectivity.

  • Corrective Action:

    • Switch Base: Use KHMDS instead of LiHMDS. The larger Potassium cation coordinates less tightly to the sulfonyl oxygens, favoring the open transition state that leads to trans.

    • Solvent Polarity: Use a polar aprotic solvent like DME (Dimethoxyethane) or DMF instead of THF. This promotes the "open" transition state.

Q2: The reaction stalls at the intermediate; no alkene is formed. Diagnosis: Failure of the Smiles rearrangement.

  • Root Cause: The adduct is stable and not eliminating SO₂ and the phenoxide. This often happens if the reaction temperature is kept too low for too long.

  • Corrective Action:

    • Barbiera Protocol: Mix the sulfone and aldehyde before adding the base. This ensures immediate capture.

    • Warm Up: While the addition is done at -78°C, the elimination (Smiles rearrangement) requires energy. Allow the reaction to warm to room temperature or even reflux (60°C) to drive the elimination.

Module 3: Visualization of Side Reaction Pathways

Figure 1: Mechanistic Divergence in Birch Reduction

This diagram illustrates the critical decision point where cis vs. trans selectivity is determined and where side reactions (over-reduction) branch off.

BirchMechanism Alkyne 3-Decyne RadAnion Radical Anion [RC≡CR]•⁻ Alkyne->RadAnion + e⁻ (Na) VinylRad Vinyl Radical (Orbital Sorting) RadAnion->VinylRad + H⁺ (ROH) TransAnion Trans-Vinyl Anion (Thermodynamic) VinylRad->TransAnion Repulsion Favored CisAnion Cis-Vinyl Anion (Kinetic Trap) VinylRad->CisAnion Fast H⁺ (Low Temp/Acidic) TransProd This compound (Target) TransAnion->TransProd + H⁺ CisProd Cis-3-Decene (Impurity) CisAnion->CisProd + H⁺ Alkane Decane (Over-Reduction) TransProd->Alkane Excess e⁻ / Catalyst (Over-Reduction)

Caption: Kinetic vs. Thermodynamic pathways in Birch Reduction. Note that the 'Trans-Vinyl Anion' pathway is energetically favored due to steric repulsion of alkyl groups.

Figure 2: Ruthenium-Catalyzed Isomerization (The "Walking" Double Bond)

If using metathesis, this cycle explains the formation of positional isomers (2-decene, 4-decene).

RuIsomerization RuCat Active Ru-H Species (Decomposition Product) Complex Ru-Alkene π-Complex RuCat->Complex Binds 3-Decene Target This compound Alkyl Ru-Alkyl Intermediate (Agostic Interaction) Complex->Alkyl Hydride Insertion Isomer 2-Decene / 4-Decene Complex->Isomer Dissociation Alkyl->Complex β-Hydride Elimination (Non-selective) Isomer->Target Equilibrium (Thermodynamic Mix)

Caption: The mechanism of Ruthenium-hydride induced isomerization. This parasitic cycle causes the double bond to migrate along the carbon chain.

Module 4: Comparative Impurity Profile

FeatureBirch Reduction Julia-Kocienski Wittig-Schlosser
Major Impurity Decane (Alkane)Z-3-DeceneZ-3-Decene
Isomeric Purity (E:Z) >99:1 (Excellent)95:5 (Good)90:10 (Variable)
Positional Isomers Rare (unless base catalyzed)NoneNone
Scalability High (Industrial)Moderate (Reagent cost)Moderate
Key Risk Over-reductionLow Yield (Elimination failure)Lithium salt interference

References

  • Birch Reduction Mechanism & Selectivity

    • Zimmerman, H. E. (1961). "The Stereochemistry of the Metal-Ammonia Reduction of Acetylenes." Journal of the American Chemical Society.[4][5]

    • Source:

  • Julia-Kocienski Olefination Optimization

    • Blakemore, P. R. (2002). "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroaryl Sulfones with Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.
    • Source:

  • Ruthenium-Catalyzed Isomerization Side Reactions

    • Schmidt, B. (2004). "Ruthenium-Catalyzed Isomerization of Alkenes: A Selective Approach." European Journal of Organic Chemistry.[6]

    • Source:

  • Schlosser Modification of Wittig Reaction

    • Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses.
    • Source:

Sources

Technical Support Center: Preserving the Isomeric Purity of trans-3-Decene During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling sensitive olefin compounds. This guide provides in-depth troubleshooting advice and preventative protocols for researchers, scientists, and drug development professionals encountering isomerization of trans-3-Decene during experimental workup. The stability of an alkene's double bond geometry is paramount for its chemical reactivity and biological activity. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Unwanted Isomerization

This section addresses common issues that can lead to the isomerization of this compound to its cis-isomer or other positional isomers. Understanding the root cause is the first step toward an effective solution.

Question 1: I've observed the appearance of cis-3-Decene and other isomers in my final product after a standard aqueous workup. What could be the cause?

Answer: The isomerization of this compound during a seemingly routine aqueous workup is often triggered by the presence of trace amounts of acid.[1][2] Alkenes, while generally stable, can undergo isomerization under electrophilic conditions.[3] The mechanism typically involves the protonation of the double bond by an acid catalyst, forming a carbocation intermediate.[3] Subsequent deprotonation of an adjacent carbon can then lead to the formation of a different, often more thermodynamically stable, isomer.

Several sources can introduce trace acidity into your workup:

  • Acidic Reagents from the Reaction: If your reaction was conducted under acidic conditions, incomplete neutralization can leave residual acid.

  • "Neutral" Salts with Acidic Properties: Certain salts, like ammonium chloride (NH₄Cl), can create a mildly acidic aqueous solution upon dissolution.

  • Silica Gel in Chromatography: Standard silica gel is inherently acidic and can promote isomerization during purification.

It is crucial to meticulously neutralize the reaction mixture and choose your workup and purification reagents carefully to avoid these pitfalls.

Question 2: My product is sensitive to both acid and heat. Could thermal conditions during solvent removal be causing isomerization?

Answer: Yes, elevated temperatures can contribute to alkene isomerization, especially if catalytic impurities are present. While trans isomers are generally more thermodynamically stable than their cis counterparts due to reduced steric strain, thermal energy can provide the activation energy needed to overcome the rotational barrier of the double bond, particularly in the presence of catalysts.[4][5][6][7]

The combination of heat and trace impurities (acidic, basic, or metallic) can create a synergistic effect, accelerating the rate of isomerization. Therefore, it is best practice to remove solvents under reduced pressure at the lowest practical temperature (e.g., using a rotary evaporator with a chilled water bath).

Question 3: I suspect residual transition metal catalyst from my synthesis is causing isomerization. How can I confirm this and what should I do?

Answer: Many transition metal complexes, particularly those containing ruthenium, rhodium, palladium, or cobalt, are potent catalysts for alkene isomerization.[8][9][10] These catalysts can facilitate isomerization through various mechanisms, including the formation of metal hydride or π-allyl intermediates.[8][9] If your synthesis involved such a catalyst, its incomplete removal is a likely culprit for the observed isomerization.

To address this, consider the following:

  • Catalyst Scavengers: Employing specific scavengers designed to bind to and remove residual metals can be highly effective.

  • Specialized Chromatography: Using adsorbents treated to be neutral or basic can help remove metal complexes during purification.

  • Passivation: In some cases, adding an agent that deactivates the residual catalyst without interfering with the desired product is a viable strategy.[11]

Preventative Measures & Recommended Protocols

Proactively designing your workup procedure to minimize the risk of isomerization is the most effective strategy. This section provides detailed protocols and the rationale behind each step.

Question 4: What is a robust, general-purpose workup protocol to prevent the isomerization of this compound?

Answer: A carefully planned workup that prioritizes a neutral to slightly basic environment and avoids excessive heat is essential. The following protocol is a reliable starting point.

Recommended Isomerization-Free Workup Protocol
  • Quenching: At the completion of the reaction, cool the reaction mixture to 0 °C in an ice bath. This minimizes potential side reactions and thermal degradation.

  • Neutralization/Washing:

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any acidic components. Ensure the final pH of the aqueous layer is between 7 and 8.

    • Transfer the mixture to a separatory funnel and add your desired organic extraction solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x)

      • Brine (saturated aqueous NaCl solution) (1 x)

    • The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). These are neutral drying agents.

  • Filtration and Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30 °C.

This protocol is visualized in the workflow diagram below.

G cluster_reaction Reaction Completion cluster_workup Isomerization-Free Workup cluster_product Final Product start Reaction Mixture quench 1. Quench at 0 °C (Saturated NaHCO₃) start->quench Cool extract 2. Liquid-Liquid Extraction (Organic Solvent) quench->extract Neutralize wash_bicarb 3. Wash with Sat. NaHCO₃ extract->wash_bicarb wash_brine 4. Wash with Brine wash_bicarb->wash_brine dry 5. Dry over Na₂SO₄ wash_brine->dry filter 6. Filter dry->filter concentrate 7. Concentrate in vacuo (≤ 30 °C) filter->concentrate end Pure this compound concentrate->end Isomerically Pure

Sources

Technical Support Center: Optimizing Reaction Conditions for trans-Alkene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective alkene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to reliably synthesize trans-(or E)-alkenes. In modern organic synthesis, the precise control of double bond geometry is paramount, and achieving high E-selectivity can often be a significant challenge.

This document provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind experimental choices for the most powerful olefination reactions, offer validated troubleshooting protocols, and provide a framework for rational optimization.

Quick Navigation: Frequently Asked Questions (FAQs)

Here are answers to some of the most common issues encountered during trans-alkene synthesis.

In-Depth Troubleshooting Guides

Guide 1: The Wittig Reaction - Beyond the Basics for E-Alkene Control

The Wittig reaction is a foundational method for alkene synthesis, but its stereochemical outcome is highly dependent on the nature of the phosphorus ylide.[1][2]

Q1: My Wittig reaction is giving a poor E/Z ratio. How can I favor the E-isomer?

A1: The stereochemical outcome of the Wittig reaction is dictated by the stability of the ylide. To achieve high E-selectivity, you must ensure the reaction is under thermodynamic control, which is characteristic of stabilized ylides.

  • Understanding the Causality:

    • Non-stabilized ylides (e.g., those with alkyl substituents) react rapidly and irreversibly under kinetic control, typically leading to the Z-alkene.[1][3][4]

    • Stabilized ylides , which contain an electron-withdrawing group (EWG) like an ester or ketone, are less reactive.[3][5] This allows for the initial addition step to be reversible, enabling equilibration to the more thermodynamically stable anti-betaine or trans-oxaphosphetane intermediate, which collapses to form the E-alkene.[4][6] The driving force is often explained by minimizing dipole-dipole repulsions in the transition state.[6]

  • Troubleshooting & Optimization Protocol:

    • Assess Your Ylide: If your ylide is non-stabilized (e.g., Ph₃P=CH-Alkyl) and you require the E-alkene, the standard Wittig protocol is not the optimal choice. You have two primary paths forward:

      • Switch to the Horner-Wadsworth-Emmons (HWE) reaction. This is often the preferred method for E-alkenes.[1][7]

      • Employ the Schlosser Modification.

    • The Schlosser Modification (for non-stabilized ylides): This technically demanding procedure forces the kinetic Z-alkene pathway toward the thermodynamic E-alkene.[1][3][8]

      • Mechanism: The initial syn-betaine intermediate, which would normally lead to the Z-alkene, is treated with a strong base (e.g., phenyllithium) at cryogenic temperatures (<-70 °C).[1][3][9] This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide. Subsequent protonation with a hindered proton source preferentially forms the more stable anti-betaine, which upon warming and addition of a final equivalent of base (e.g., KOt-Bu), eliminates to give the E-alkene.[8][9]

      • Key Considerations: This method requires strict control of temperature and stoichiometry. It is powerful but often considered a last resort due to its complexity.[2]

Q2: I am struggling to remove the triphenylphosphine oxide (Ph₃P=O) byproduct from my Wittig reaction. What are my options?

A2: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its high polarity and crystallinity, often co-eluting with products during chromatography. [4]

  • Recommended Solutions:

    • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is the most effective solution. The HWE reaction uses phosphonate esters instead of phosphonium salts. The resulting phosphate byproduct is a dialkylphosphate salt, which is water-soluble and easily removed by a simple aqueous extraction.[7][10]

    • Purification Strategies for Ph₃P=O:

      • Crystallization: If your desired alkene is a non-polar oil, you can sometimes precipitate the Ph₃P=O by concentrating the reaction mixture and triturating with a non-polar solvent like hexane or a hexane/ether mixture.

      • Chromatography: While challenging, it is often unavoidable. Using a high-loading silica gel and carefully optimized solvent gradients can improve separation.

      • Chemical Conversion: In some cases, Ph₃P=O can be converted to a more easily separable derivative, but this adds steps to the synthesis.

Guide 2: The Horner-Wadsworth-Emmons (HWE) Reaction - The Workhorse for E-Alkenes

The HWE reaction is renowned for its high propensity to produce E-alkenes.[11][12] The increased nucleophilicity of the phosphonate carbanion allows it to react effectively even with sterically hindered ketones where the Wittig reaction might fail.[1][13]

Q3: How can I improve the E-selectivity of my HWE reaction?

A3: While the HWE reaction inherently favors the E-alkene, its selectivity can be further maximized by careful manipulation of reaction parameters. The key is to promote thermodynamic equilibration of the reaction intermediates. [11]

  • Understanding the Causality: The formation of the E-alkene is favored because the transition state leading to the trans-oxaphosphetane intermediate is lower in energy than the one leading to the cis-oxaphosphetane.[13][14] This is due to minimizing steric interactions. Conditions that allow the intermediates to equilibrate will amplify this inherent preference.

  • Troubleshooting & Optimization Protocol:

    • Choice of Base and Cation:

      • Strong, non-coordinating bases with potassium counterions (e.g., KHMDS) under dissociating conditions (e.g., with 18-crown-6) can sometimes favor the Z-alkene (Still-Gennari conditions).[11]

      • Therefore, to favor the E-alkene, use of bases with strongly coordinating cations like Li⁺ or Mg²⁺ is often beneficial.[11][15] Common choices include NaH, NaOMe, or LiCl/DBU (Masamune-Roush conditions).[10][12] The lithium cation is particularly effective at promoting E-selectivity.[11][15]

    • Solvent Choice: Aprotic, non-polar, or mildly coordinating solvents like THF or Toluene are standard and generally promote high E-selectivity.[14]

    • Temperature: Higher reaction temperatures (e.g., warming from -78 °C to room temperature) allow the intermediates to overcome the energy barrier for interconversion, favoring the formation of the more stable thermodynamic E-product.[11][16]

    • Aldehyde Structure: Increasing the steric bulk of the aldehyde substrate generally leads to higher E-selectivity.[11]

ParameterCondition for Higher E-SelectivityRationale
Cation Li⁺ > Na⁺ > K⁺Stronger coordination favors the more stable intermediates leading to the E-alkene.[11][15]
Base NaH, LiCl/DBU, iPrMgClAvoids strongly dissociating conditions that can favor Z-isomers.[10][16]
Temperature Higher temperatures (e.g., 25 °C)Allows for thermodynamic equilibration of intermediates.[11][16]
Solvent THF, TolueneStandard, mildly coordinating solvents facilitate the desired pathway.[14]
Guide 3: The Julia-Kocienski Olefination - A Superior Choice for Complex Systems

The modern, one-pot Julia-Kocienski olefination is an exceptionally reliable method for synthesizing trans-alkenes, often providing superior yields and selectivity compared to phosphorus-based methods, especially in complex molecular settings.[2]

Q4: When should I choose a Julia-Kocienski olefination over an HWE or Wittig reaction?

A4: The Julia-Kocienski olefination should be strongly considered when you require exceptionally high E-selectivity, are working with sensitive or complex substrates, or when purification from phosphorus-based byproducts is a known issue.

  • Understanding the Causality: The high E-selectivity arises from a kinetically controlled, diastereoselective addition of a metalated heteroaryl sulfone to an aldehyde. This forms an anti-β-alkoxysulfone intermediate which undergoes a stereospecific elimination to furnish the E-alkene.[17] The use of sulfones like 1-phenyl-1H-tetrazol-5-yl (PT) sulfone is key to this high selectivity.[17][18]

  • Key Advantages:

    • Exceptional E-Selectivity: Often >95:5 E/Z ratios are achievable.

    • Mild Conditions: The reaction proceeds under conditions that tolerate a wide range of functional groups.[17]

    • Benign Byproducts: The sulfone byproducts are generally easier to remove than triphenylphosphine oxide.[2]

    • One-Pot Procedure: Modern variations have streamlined the classical multi-step Julia-Lythgoe olefination into a convenient one-pot protocol.[18][19]

G start Goal: Synthesize a trans-Alkene ylide_type Is the corresponding Wittig ylide stabilized? start->ylide_type sensitive Are substrates sensitive or purification a major concern? ylide_type->sensitive  No wittig Use Stabilized Wittig Reaction ylide_type->wittig  Yes hwe Use Horner-Wadsworth-Emmons (HWE) Reaction sensitive->hwe  No julia Use Julia-Kocienski Olefination sensitive->julia  Yes schlosser Is the Schlosser modification (cryogenics, strong base) feasible? schlosser->julia  No schlosser_yes Perform Schlosser Modification schlosser->schlosser_yes  Yes hwe->schlosser  If HWE fails or gives low selectivity

Caption: Decision workflow for selecting an olefination method.

Guide 4: General Issues & Solutions
Q5: My final product shows evidence of alkene isomerization. How can I prevent this?

A5: Alkene isomerization, the migration of the double bond to a more thermodynamically stable internal position, is a common side reaction, particularly under acidic, basic, or thermal stress. [20]

  • Understanding the Causality: The driving force is the formation of the most stable alkene isomer (e.g., an internal conjugated system is more stable than a terminal alkene). This process can be catalyzed by trace acids, bases, or transition metals.[20][21]

  • Preventative Measures:

    • Temperature Control: Perform the reaction and workup at the lowest effective temperature. Avoid unnecessary heating.[20]

    • Neutral Workup: During the aqueous workup, use a neutral or slightly buffered quench (e.g., saturated aqueous NH₄Cl or a phosphate buffer) instead of strong acids or bases.

    • Purification: Be mindful of the stationary phase during chromatography. Standard silica gel is slightly acidic. If your product is highly sensitive, consider using deactivated (e.g., with triethylamine) or neutral alumina.

    • Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to minimize the product's exposure to the reaction conditions.[20]

G start Problem: Low Yield or Poor E/Z Ratio check_reagents 1. Check Reagent Purity - Is aldehyde fresh? - Is base anhydrous? - Is phosphonate/sulfone pure? start->check_reagents check_conditions 2. Verify Reaction Conditions - Anhydrous solvent/atmosphere? - Correct temperature control? check_reagents->check_conditions selectivity 3. Analyze Stereoselectivity Issue check_conditions->selectivity yield 4. Analyze Low Yield Issue check_conditions->yield temp Adjust Temperature: Increase for HWE (thermodynamic) Strict low temp for Schlosser selectivity->temp  Temp sensitive? base Change Base/Cation: Use Li+ or Mg2+ for HWE Check base strength for ylide generation selectivity->base  Cation effect? hindrance Steric Hindrance? Switch to HWE or Julia from Wittig yield->hindrance  Starting material  remains? time Optimize Reaction Time: Monitor by TLC/LCMS yield->time  Decomposition  observed?

Caption: A general workflow for troubleshooting olefination reactions.

Experimental Protocol: High-Selectivity E-Alkene Synthesis via HWE Reaction

This protocol describes the synthesis of (E)-ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate, a classic example of a highly E-selective HWE reaction.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under nitrogen.

  • Ylide Generation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. To this slurry, add triethyl phosphonoacetate (1.05 eq) dropwise via syringe over 15 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Reaction: After the gas evolution ceases (approx. 30-45 minutes), a clear solution of the phosphonate anion should be formed. Continue stirring at 0 °C for an additional 15 minutes. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise over 10 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approx. 12-16 hours).

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-ethyl cinnamate. The E/Z ratio can be determined by ¹H NMR analysis of the crude product by integrating the signals for the vinyl protons.[22]

References
  • Schlosser, M. (1966). SynArchive. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved from [Link]

  • Kim, H., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kim, H., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. PMC. Retrieved from [Link]

  • YouTube. (2019). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why do stabilised ylids lead to trans alkenes in the Wittig reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Interpreting NMR Spectra from your Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of trans-3-Decene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: Dissolving Metal Reduction of 3-Decyne | Tier: 3 (Senior Specialist)

Core Directive & Protocol Overview

Subject: High-Fidelity Synthesis of trans-3-Decene via Dissolving Metal Reduction. Target Output: >98% trans-isomer purity. Scale: Gram to Multi-Kilogram Pilot.

The synthesis of this compound from 3-decyne using sodium in liquid ammonia is the industry "Gold Standard" for stereochemical purity. Unlike catalytic hydrogenation (which favors cis) or thermodynamic isomerization (which yields mixtures), the dissolving metal reduction proceeds via a radical-anion mechanism that locks the geometry into the thermodynamically favored trans configuration due to steric repulsion in the intermediate vinylic radical.

However, scaling this reaction introduces severe engineering controls regarding cryogenics, ammonia management, and pyrophoric metal handling.

The Reference Workflow

Use this logic flow to diagnose where your process deviates.

TransDeceneWorkflow cluster_setup Phase 1: Setup & Cryogenics cluster_rxn Phase 2: Reduction cluster_workup Phase 3: Quench & Isolation NH3_Cond Condense NH3 (l) (-78°C to -33°C) Solvent_Prep Add Co-Solvent (THF) (Critical for Solubility) NH3_Cond->Solvent_Prep Substrate_Add Add 3-Decyne Solvent_Prep->Substrate_Add Na_Add Add Na Metal (Small Portions) Target: Deep Blue Color Substrate_Add->Na_Add Stir Stir 2-4 Hours Maintain Reflux (-33°C) Na_Add->Stir Electron Transfer Quench Quench with Solid NH4Cl (Exothermic!) Stir->Quench Completion Evap Evaporate NH3 (Scrubber Required) Quench->Evap Extract Aqueous Workup (Remove Salts) Evap->Extract

Caption: Operational workflow for the dissolving metal reduction of 3-decyne. Note the critical co-solvent step.

Troubleshooting Guides (FAQ Format)

Module 1: Reaction Engineering & Safety

Focus: Thermal runaway, pressure spikes, and ammonia handling.

Ticket #1042: "The reaction mixture violently boils when adding Sodium."

  • Diagnosis: uncontrolled exotherm and hydrogen gas evolution.

  • Root Cause:

    • Moisture: If your system wasn't strictly anhydrous, Na reacts with water to release

      
       gas and heat immediately.
      
    • Addition Rate: Adding Na too fast creates localized hot spots where NH3 boils off faster than the condenser can recover it.

  • Resolution:

    • Protocol Fix: Ensure 3-decyne and THF are dried over molecular sieves (3Å or 4Å) before addition.

    • Engineering Control: Use a "pelletizer" or cut Na into chunks no larger than 1 cm³. Add one chunk at a time, waiting for the blue color to disperse slightly before the next.

    • Cooling: On a scale >100g, a simple dry ice bath is insufficient. Use an internal cooling coil or a jacketed reactor with a cryostat set to -40°C.

Ticket #1045: "The deep blue color fades rapidly, requiring excess Sodium."

  • Diagnosis: Parasitic consumption of electrons.

  • Root Cause: Iron (Fe) contamination.[1] Trace iron salts (often from rusty spatulas or steel reactor walls) catalyze the reaction of Na with NH3 to form Sodium Amide (

    
    ) and 
    
    
    
    gas, destroying your reducing agent.
  • Resolution:

    • Immediate Action: Add more Na until the blue color persists for at least 15 minutes.

    • Prevention: Use glass-lined or Hastelloy reactors. If using stainless steel, ensure it is passivated. Avoid using steel spatulas to cut sodium; use ceramic or clean blades.

Module 2: Chemistry & Stereoselectivity

Focus: Yield, Isomer purity, and side reactions.[2][3][4][5][6][7][8][9][10]

Ticket #2089: "I am detecting significant amounts of 3-Decyne (starting material) after workup."

  • Diagnosis: Incomplete reduction due to solubility issues.

  • Root Cause: Long-chain alkynes like 3-decyne have poor solubility in pure liquid ammonia at -33°C. The reaction is heterogeneous (surface-limited), leading to stalled conversion.

  • Resolution:

    • The Co-Solvent Rule: You must use a co-solvent. The standard ratio is 1:2 (THF:NH3). THF (Tetrahydrofuran) solubilizes the organic substrate, allowing the solvated electrons to access the alkyne triple bond.

    • Check: Ensure the reaction mixture is homogeneous before adding Na.

Ticket #2091: "My product contains ~5-10% cis-isomer."

  • Diagnosis: This is chemically unlikely via the Birch mechanism unless the protocol was altered.

  • Root Cause:

    • Isomerization: Acidic workup or high thermal stress during distillation can cause thermodynamic equilibration (though trans is usually more stable, mixtures can form).

    • Impure Starting Material: Check your 3-decyne source. If it contained 3-decene impurities, they remain.

  • Scientific Insight: The reduction proceeds via a vinylic radical anion . The trans geometry is selected because the trans-vinylic radical is estimated to be ~2-3 kcal/mol more stable than the cis form due to the repulsion between the ethyl and hexyl chains in the cis state.

  • Resolution: Verify the pH of your quench. Use solid

    
     (mildly acidic) or simple ethanol quench. Avoid strong mineral acids during workup.
    
Module 3: Purification & Isolation

Focus: Separating the inseparable.

Ticket #3011: "I cannot separate the this compound from trace cis-isomer or unreacted alkyne by distillation."

  • Diagnosis: Boiling point overlap.

  • Data Analysis:

    Compound Boiling Point (approx.) Polarity
    This compound ~173.0°C Low (Dipoles cancel)
    cis-3-Decene ~174.0°C Higher (Net dipole)

    | 3-Decyne | ~174-175°C | Medium |

  • Resolution:

    • Standard Distillation: Will fail. The

      
       is too small.
      
    • Silver Nitrate Impregnated Silica (

      
      -SiO_2):  This is the "Silver Bullet" for alkene separation. Silver ions form reversible 
      
      
      
      -complexes with alkenes.
      • Mechanism:[1][2][4][7][8][11]cis-alkenes (less sterically hindered) bind stronger to

        
         than trans-alkenes.
        
      • Protocol: Prepare a column with 10% w/w

        
         on silica gel. Elute with Hexanes. The trans-isomer will elute first, followed by the cis-isomer, and finally the alkyne.
        

Mechanistic Visualization

Understanding the mechanism explains why the trans isomer is formed and helps predict failures.

BirchMechanism cluster_selectivity Selectivity Checkpoint Step1 3-Decyne (Linear) Step2 Radical Anion (Electron Transfer 1) Step1->Step2 + e- (from Na) Step3 Vinylic Radical (Trans-Geometry Locked) Step2->Step3 + H+ (from NH3) Step4 Vinylic Anion (Electron Transfer 2) Step3->Step4 + e- (from Na) Note Repulsion between alkyl groups prevents cis-radical formation Step3->Note Step5 This compound (Final Product) Step4->Step5 + H+ (Workup)

Caption: Mechanistic pathway. The geometry is determined at the Vinylic Radical stage (Step 3) to minimize steric clash.

References

  • Birch Reduction of Alkynes

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Relevance: Foundational text describing the anti-addition mechanism of dissolving metal reductions.
    • URL:

  • Separation of Alkene Isomers (Silver Nitrate Chromatography)

    • Source: Williams, C. M., & Mander, L. N. (2001).
    • Relevance: Defines the protocol for separating cis/trans isomers when boiling points are identical.
    • URL:

  • Safety in Liquid Ammonia Reductions

    • Source: Watt, G. W. (1950). "Reactions of Organic Compounds in Liquid Ammonia." Chemical Reviews.
    • Relevance: Detailed safety and solubility d
    • URL:

  • Synthesis of Trans-Alkenes (Organic Syntheses)

    • Source: Campbell, K. N., & Eby, L. T. (1941). "The Reduction of Alkylacetylenes with Sodium in Liquid Ammonia." Journal of the American Chemical Society.
    • Relevance: The original primary literature establishing the stoichiometry and conditions for high trans selectivity.
    • URL:

Sources

Technical Support Center: Unstabilized trans-3-Decene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for unstabilized trans-3-Decene. This document is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of the storage, handling, and potential troubleshooting scenarios associated with this reactive alkene. As an unstabilized compound, this compound is susceptible to degradation pathways that can compromise experimental integrity. This guide provides expert, field-proven insights to ensure its proper use and maintain sample purity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of unstabilized this compound.

Q1: What are the ideal storage conditions for unstabilized this compound?

A1: Proper storage is critical to prevent degradation. Unstabilized this compound should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1][2] The recommended storage temperature is refrigerated (2-8°C) or colder (-20°C) to minimize the rate of potential degradation reactions.[3][4] The container should be tightly sealed and made of an appropriate material, such as amber glass or a compatible fluorinated polymer, to protect it from light, which can catalyze degradation.[4][5]

Q2: What are the primary chemical hazards of unstabilized this compound?

A2: this compound is a flammable liquid with a flash point of approximately 45.5°C.[6] Vapors can form explosive mixtures with air, so it must be kept away from heat, sparks, and open flames.[7][8] As with many alkenes, it can be harmful if inhaled or ingested and may cause skin irritation.[8][9] The most significant chemical risk for the unstabilized form is its propensity to undergo auto-oxidation over time to form peroxides, which can be explosive when concentrated.[1][2]

Q3: How can I determine if my sample of unstabilized this compound has degraded?

A3: Visual inspection is the first step. A pure sample should be a clear, colorless liquid. Any yellowing or increase in viscosity may indicate polymerization or oxidation. For a more definitive assessment, analytical techniques are recommended. Gas Chromatography (GC) can reveal the presence of new, unexpected peaks. Proton and Carbon-13 NMR spectroscopy can detect the formation of oxidation byproducts (e.g., epoxides, alcohols, or aldehydes) or isomers. A peroxide test strip can be used to check for the presence of dangerous peroxide levels, especially before distillation.

Q4: What materials are compatible and incompatible with this compound?

A4:

  • Compatible Materials: For storage and handling, use containers and apparatus made of borosilicate glass, stainless steel, or fluorinated polymers like PTFE (Teflon).[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitric acid, perchlorates), as these can react violently.[11] Do not store near acids or halogens like bromine and chlorine.[5][12] Also, avoid materials like natural rubber, Buna-N, and some plastics which may be degraded by hydrocarbons.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield Degraded Starting Material: The this compound may have oxidized or polymerized, reducing the concentration of the active reagent.1. Verify Purity: Before use, run a quick purity check using GC or ¹H NMR. 2. Purify if Necessary: If impurities are detected, consider purification by distillation. CRITICAL: Test for peroxides before any distillation, as heating peroxides can lead to violent explosions.[2] 3. Use Fresh Sample: If purification is not feasible, use a new, unopened bottle of the reagent.
Unexpected Side Products in Analysis (GC, NMR, MS) Isomerization: The trans double bond may have isomerized to the cis form or migrated along the carbon chain, especially in the presence of acid or metal catalysts. Oxidation Products: The presence of oxygen during storage or reaction can lead to epoxides, diols, or cleavage products.[13]1. Control Reaction Atmosphere: Ensure all reactions are performed under a strictly inert atmosphere (argon or nitrogen). 2. Use Anhydrous/Aprotic Solvents: Minimize sources of protons that could catalyze isomerization. 3. Check for Peroxides: The presence of peroxides can initiate radical side reactions.[14]
Inconsistent Results Between Batches Variable Purity: Different lots of unstabilized this compound may have varying levels of initial purity or may have degraded at different rates due to age or storage history.1. Standardize Incoming QC: Perform a purity check on every new bottle received to establish a baseline. 2. Aliquot and Store: Upon receiving a large bottle, aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of Unstabilized this compound

This protocol outlines the standard procedure for safely withdrawing the chemical from a sealed container for use in an experiment.

Objective: To dispense a required volume of this compound while minimizing its exposure to atmospheric oxygen and moisture.

Materials:

  • Sealed bottle of unstabilized this compound

  • Dry, gas-tight syringe with a stainless-steel needle

  • Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)

  • Dry reaction vessel, sealed with a rubber septum

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[8]

Procedure:

  • Preparation: Ensure the exterior of the this compound bottle is clean and dry. Allow the bottle to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: Place the bottle in a fume hood.[15] Pierce the septum of the bottle with a needle connected to a nitrogen or argon line to create a positive pressure of inert gas. Use a second needle as a vent.

  • Syringe Preparation: Purge a dry, gas-tight syringe with the inert gas 3-5 times.

  • Withdrawal: Insert the needle of the purged syringe through the septum and into the liquid. Slowly draw the desired volume of this compound into the syringe. Keep the needle tip below the liquid surface to avoid pulling gas into the syringe.

  • Transfer: Immediately transfer the liquid by injecting it through the septum of the prepared, inerted reaction vessel.

  • Storage after Use: Before removing the inert gas needle, ensure the bottle's cap is securely tightened over the septum. Store the bottle in the recommended refrigerated and dark conditions.[3][5]

Visual Logic Guides

Diagram 1: Decision Workflow for Handling a New Shipment

This diagram outlines the necessary steps from receiving a new bottle to its proper storage.

G cluster_0 Receiving & Initial Inspection cluster_1 Storage & Aliquoting Decision Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log 'Date Received' & 'Date Opened' Inspect->Log Store Store at 2-8°C under Inert Gas Log->Store CheckUsage Large Volume or Infrequent Use? Store->CheckUsage Aliquot Aliquot into Smaller, Single-Use Vials under N2 CheckUsage->Aliquot Yes StoreDirect Store Bulk Container Directly CheckUsage->StoreDirect No Aliquot->StoreDirect Store Aliquots

Caption: Workflow for receiving and storing new unstabilized this compound.

Diagram 2: Troubleshooting Experimental Failures

This flowchart helps diagnose issues when a reaction involving this compound fails or gives poor results.

G Start Reaction Failure or Unexpected Outcome CheckPurity Check Purity of this compound (GC, NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure CheckConditions Review Reaction Conditions (Atmosphere, Solvent, Temp) IsPure->CheckConditions Yes Purify Purify by Distillation (CHECK FOR PEROXIDES FIRST!) IsPure->Purify No NewReagent Use a New Batch of Reagent CheckConditions->NewReagent Conditions OK AdjustConditions Adjust Conditions & Repeat CheckConditions->AdjustConditions Conditions Suspect Purify->NewReagent Purification Fails or Not Feasible Purify->AdjustConditions Purification Successful Success Problem Solved NewReagent->Success AdjustConditions->Success

Caption: Troubleshooting guide for reactions using this compound.

References

  • CPAChem, Safety data sheet. (2020). CPAChem.[Link]

  • TutorChase, What are the health and safety considerations when working with alkenes? TutorChase.[Link]

  • REDA Safe, Chemical Compatibility and Storage Guidelines. REDA Safe.[Link]

  • University of Florida Environmental Health and Safety, Chemical Incompatibility and Lab Storage Rules. EHS.[Link]

  • Airgas, SAFETY DATA SHEET. (2017). Airgas.[Link]

  • Cheméo, Chemical Properties of this compound (CAS 19150-21-1). Cheméo.[Link]

  • LookChem, this compound. LookChem.[Link]

  • PubChem, this compound. National Center for Biotechnology Information.[Link]

  • University of California San Diego, Chemical Compatibility Guidelines. (2024). UCSD Blink.[Link]

  • University of Oregon, Peroxide Forming Chemicals. Environmental Health & Safety.[Link]

  • CP Lab Safety, Chemical Compatibility by Container Resin. CP Lab Safety.[Link]

  • Organic Syntheses, Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • Chemistry LibreTexts, 11.7: Oxidation Reactions. (2021). Chemistry LibreTexts.[Link]

  • ResearchGate, Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3. (2026). ResearchGate.[Link]

  • YouTube, Peroxides with Alkenes to make Epoxides. (2019). S. Michael Stewart.[Link]

  • Master Organic Chemistry, Alkene Stability Increases With Substitution. (2020). Master Organic Chemistry.[Link]

  • Eagle Manufacturing, Chemicals Storage Safety Guide: What Not to Store Together. Eagle Manufacturing.[Link]

  • ResearchGate, Protonation and Degradation Reactions of s-Triazine Herbicides. (2025). ResearchGate.[Link]

  • Yale Environmental Health & Safety, PEROXIDE FORMING CHEMICALS. Yale EHS.[Link]

  • PMC, Understanding the Chemical Degradation of Ti3C2T x MXene Dispersions: A Chronological Analysis. National Center for Biotechnology Information.[Link]

  • Clark, D. E. (2001). Peroxides and peroxide-forming compounds. Chemical Health & Safety.[Link]

Sources

Technical Support Center: Minimizing Byproducts in the Julia Olefination of Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Julia and Julia-Kocienski olefination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we will delve into the common challenges and byproduct formations encountered when using aldehydes as substrates, providing in-depth troubleshooting advice and actionable protocols to enhance reaction efficiency and purity.

Understanding the Landscape of Byproduct Formation

The Julia olefination and its modern variants are cornerstones of stereoselective alkene synthesis.[1][2][3] However, like any complex organic transformation, it is not without its potential pitfalls. Byproducts can arise from several competing reaction pathways, diminishing the yield and complicating the purification of the desired alkene. A fundamental understanding of the reaction mechanism is paramount to diagnosing and mitigating these issues.[1]

The core of the reaction involves the addition of a sulfonyl carbanion to an aldehyde, forming a β-alkoxy sulfone intermediate.[2][3] In the classical Julia-Lythgoe olefination, this intermediate is acylated and then reductively eliminated.[2][4] The more contemporary Julia-Kocienski modification utilizes heteroaryl sulfones, which undergo a spontaneous Smiles rearrangement and subsequent elimination in a one-pot process.[1][3] Byproducts often originate from issues in these key steps.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Issue 1: Low Yield and Presence of Unreacted Starting Materials

Q: My reaction is sluggish, and I'm recovering a significant amount of my starting aldehyde and sulfone. What are the likely causes and how can I fix this?

A: Incomplete consumption of starting materials is a common issue that typically points to inefficient generation of the sulfonyl carbanion or suboptimal reaction conditions.

Causality and Solutions:

  • Insufficiently Strong Base: The pKa of the α-proton of the sulfone is crucial. Ensure the base you are using is strong enough for complete deprotonation. For many alkyl phenyl sulfones, strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required. For more activated sulfones, such as benzothiazol-2-yl (BT) sulfones used in the Julia-Kocienski modification, bases like sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) are often effective.[5]

  • Incorrect Reaction Temperature: Deprotonation is typically performed at low temperatures (-78 °C) to prevent side reactions of the organometallic base. However, the subsequent addition to the aldehyde and the elimination steps may require warming. A gradual increase in temperature, for instance from -78 °C to room temperature, can sometimes improve yields.[6]

  • Steric Hindrance: Highly substituted aldehydes or bulky sulfones can slow down the initial nucleophilic addition. In such cases, longer reaction times or a slight increase in temperature after the initial addition may be necessary.

  • Purity of Reagents and Solvents: Organometallic bases are highly sensitive to moisture and protic impurities. Ensure your solvents are anhydrous and your aldehyde is pure. Aldehydes can undergo oxidation to carboxylic acids, which will quench the sulfonyl carbanion.

Troubleshooting Protocol: Optimizing Base and Temperature

  • Reagent Check: Use freshly titrated n-BuLi or newly purchased, sealed bottles of HMDS bases. Ensure your THF or other ethereal solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Temperature Screening:

    • Condition A (Standard): Deprotonate the sulfone at -78 °C for 30-60 minutes. Add the aldehyde solution dropwise at -78 °C and stir for 1-2 hours. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Condition B (For Hindered Substrates): After stirring at -78 °C for 2 hours post-aldehyde addition, allow the reaction to warm to 0 °C and hold for an additional 2-4 hours before warming to room temperature.

  • Base Comparison: If using a Julia-Kocienski protocol with BT or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, compare the efficacy of LiHMDS, NaHMDS, and KHMDS. The counterion can influence the transition state and reactivity.[5]

Issue 2: Formation of Self-Condensation Byproducts (Dimeric Sulfones)

Q: I'm observing a significant byproduct with a mass corresponding to a dimer of my sulfone starting material. How can I prevent this?

A: This "self-condensation" is a known side reaction, particularly with heteroaryl sulfones like benzothiazolyl (BT) sulfones.[5][7] It occurs when the generated sulfonyl carbanion attacks the electrophilic heteroaryl ring of another sulfone molecule instead of the intended aldehyde.[5][7]

G

Caption: Competing reaction pathways for the sulfonyl carbanion.

Causality and Solutions:

  • Pre-metalation: Generating the sulfonyl carbanion in the absence of the aldehyde provides an opportunity for self-condensation to occur.[7]

  • Reaction Conditions: The rate of self-condensation is competitive with the rate of addition to the aldehyde.

The primary solution is to employ "Barbier-like" conditions. [5] Instead of pre-forming the carbanion, the base is added slowly to a mixture of both the sulfone and the aldehyde.[5][7] This ensures that as soon as the sulfonyl carbanion is generated, it is in the presence of a high concentration of the more reactive aldehyde electrophile, thus outcompeting the self-condensation pathway.[5]

Experimental Protocol: Barbier Conditions for Julia-Kocienski Olefination

  • Setup: In a flame-dried, argon-purged flask, dissolve the sulfone (1.0 eq) and the aldehyde (1.1-1.2 eq) in anhydrous THF at -78 °C.

  • Base Addition: Add the base (e.g., LiHMDS, 1.1 eq) dropwise to the cooled mixture over 20-30 minutes.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and proceed with standard extraction and purification.

Issue 3: Poor E/Z Stereoselectivity

Q: My product is a mixture of E and Z isomers. How can I improve the stereoselectivity of the olefination?

A: The stereochemical outcome of the Julia olefination is influenced by a complex interplay of factors including the sulfone structure, base, counterion, and solvent.[5][8]

Controlling Stereoselectivity:

FactorInfluence on SelectivityRecommendations & Explanation
Sulfone Heteroaryl Group HighFor high E-selectivity: Use 1-phenyl-1H-tetrazol-5-yl (PT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones. The steric bulk of these groups favors a transition state that leads to the (E)-alkene.[2][5] For high Z-selectivity: Pyridinyl (PYR) sulfones can favor the formation of (Z)-alkenes.[5]
Base Counterion & Solvent Moderate to HighThe choice of metal counterion (Li⁺, Na⁺, K⁺) and solvent polarity affects the geometry of the transition state.[5] Small counterions (Li⁺) in non-polar solvents can form tight chelates, leading to a "closed" transition state. Larger counterions (K⁺) in polar solvents (like adding HMPA or DMPU) favor an "open" transition state.[5] The stereochemical outcome depends on which transition state is favored for your specific substrate combination. Systematic screening is often necessary.
Aldehyde Structure Substrate DependentAromatic aldehydes often show different selectivity profiles compared to aliphatic aldehydes due to electronic and steric effects influencing the initial addition step.

G

Caption: Decision workflow for optimizing stereoselectivity.

Issue 4: Formation of Vinyl Sulfone Byproduct

Q: I am isolating a stable vinyl sulfone instead of my desired alkene, particularly in a classical Julia-Lythgoe protocol. What went wrong?

A: The formation of a vinyl sulfone indicates that the elimination of the acyloxy group has occurred, but the final reductive removal of the sulfonyl group has failed.

Causality and Solutions:

  • Ineffective Reducing Agent: The most common cause is deactivated or insufficient reducing agent. Sodium amalgam (Na₂Hg) can be particularly sensitive to air and moisture.

  • Substrate Incompatibility: The classical Julia olefination's reductive step has poor tolerance for other reducible functional groups in the molecule (e.g., esters, ketones, halides).[4] If your substrate contains such groups, they may be reacting with the reducing agent.

  • pH of the Medium: The reductive elimination with sodium amalgam is typically performed in a buffered protic solvent (e.g., methanol with Na₂HPO₄). Incorrect pH can hinder the desired reaction.

Recommendations:

  • Use Fresh Reducing Agent: Prepare fresh sodium amalgam or use high-quality, freshly opened samarium(II) iodide (SmI₂), which is an effective alternative reductant.[2]

  • Consider the Julia-Kocienski Modification: The most robust solution is to switch from the classical Julia-Lythgoe to the Julia-Kocienski protocol. This modern variant avoids the harsh reductive elimination step altogether, proceeding through a spontaneous elimination pathway.[2][3] This modification offers broader functional group tolerance and is generally more reliable and experimentally simpler.[2][5]

Summary and Best Practices

To minimize byproducts in the Julia olefination of aldehydes, a systematic and informed approach is crucial.

  • Prioritize the Julia-Kocienski Modification: For most applications, the Julia-Kocienski olefination using PT or BT sulfones offers superior reliability, functional group tolerance, and experimental simplicity over the classical method.

  • Employ Barbier-like Conditions: To combat self-condensation byproducts, always add the base to a mixture of the sulfone and aldehyde.

  • Choose the Right Sulfone: Select your heteroaryl sulfone based on the desired alkene stereochemistry (PT/TBT for E, PYR for Z).

  • Control Your Reagents: Ensure the purity and reactivity of all reagents, especially organometallic bases and anhydrous solvents.

  • Screen Systematically: When faced with poor selectivity or reactivity, methodically screen different bases, counterions, solvents, and temperatures.

By understanding the mechanistic underpinnings of potential side reactions and applying these targeted troubleshooting strategies, you can significantly improve the outcome of your Julia olefination experiments, leading to higher yields, cleaner reaction profiles, and more efficient progress in your research and development endeavors.

References

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Optimization of Julia-Kocienski olefination reaction conditions. ResearchGate. [Link]

  • Julia Olefination Julia-Lythgoe Olefination. Organic Chemistry Portal. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]

  • Julia olefination. Wikipedia. [Link]

  • Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. PMC. [Link]

  • Julia Reaction. YouTube. [Link]

  • Development and Application of the One-pot Julia Olefination. Enlighten Theses. [Link]

  • Julia Olefination and its modifications with solved examples - complete mechanism. YouTube. [Link]

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Technical Support Center: Purification of Nonpolar Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-NP-001 Subject: Troubleshooting Guide for Lipophilic & Nonpolar Compound Isolation Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Invisible" Challenge

Purifying nonpolar organic compounds (high LogP, low polarity) presents a unique set of paradoxes. Unlike polar compounds that "stick" too tightly to silica, nonpolar compounds often interact too weakly, eluting rapidly near the solvent front where separation is minimal. Furthermore, they frequently lack the UV-active chromophores (like conjugated


-systems) required for standard detection, rendering them "invisible" during fractionation.

This guide addresses the three critical failure points in nonpolar purification: Chromatographic Breakthrough , Crystallization "Oiling Out," and Persistent Hydrocarbon Contamination (Grease).

Module 1: Chromatography Troubleshooting

Issue 1: "My compound elutes immediately with the solvent front ( )."

Diagnosis: The solvent system is too strong (too polar), or the stationary phase has insufficient retentive power for your lipophilic compound. The Mechanism: Flash chromatography relies on adsorption-desorption equilibrium. If the mobile phase dissolves the compound too well compared to the silica's surface energy, the compound never adsorbs.

Protocol: The "Retentive" Shift

  • Switch Solvent Base: If using Hexane/Ethyl Acetate (EtOAc), switch to 100% Hexane or Pentane .

  • The "0.5%" Rule: If 100% Hexane still moves the compound too fast (

    
    ), you cannot use standard silica.
    
    • Action: Switch to Reverse Phase (C18) silica. In C18, nonpolar compounds are strongly retained. Elute with a gradient of MeCN/Water (starting high MeCN) or MeOH/Water.

  • Alternative Stationary Phase: Use Activated Carbon or Alumina (Activity I) , which have different selectivities for aromatic/planar nonpolar hydrocarbons.

Issue 2: "I cannot see my compound on the TLC plate."

Diagnosis: Many nonpolar intermediates (e.g., aliphatic chains, protected alcohols) lack UV activity at 254 nm. The Fix: You must use chemical derivatization (staining).

Stain ReagentTarget FunctionalityAppearancePreparation Note
Iodine Chamber (

)
Universal (Lipids, Alkenes)Brown/Yellow spotsReversible; compound remains intact.
Vanillin Dip Alcohols, KetonesBlue/Green/PinkRequires heating.[1] Good for terpenes.
Phosphomolybdic Acid (PMA) General Reducer (Lipids)Dark Green/BlueRequires vigorous heating.
KMnO

(Basic)
Alkenes, AlkynesYellow on PurpleOxidizes the compound (destructive).
Issue 3: "My compound streaks or decomposes on the column."

Diagnosis:

  • Streaking: Often caused by solubility mismatch . If you load a nonpolar compound dissolved in DCM onto a Hexane column, the DCM "carries" the compound down the column before it can equilibrate, causing a streak.

    • Fix:Dry Load. Adsorb crude material onto silica or Celite, evaporate solvent, and load the solid powder.

  • Decomposition: Silica gel is naturally acidic (

    
    ). Acid-sensitive nonpolar compounds (e.g., epoxides, silyl ethers) can degrade.
    
    • Fix:Buffer the Silica. Add 1% Triethylamine (Et

      
      N) to your solvent system during column equilibration to neutralize silanol groups.
      
Workflow: Chromatographic Optimization

G Start Start: TLC Analysis CheckUV Is compound UV Active? Start->CheckUV Stain Use Iodine or PMA Stain CheckUV->Stain No CheckRf Check Rf in 10% EtOAc/Hex CheckUV->CheckRf Yes Stain->CheckRf HighRf Rf > 0.8 (Moves too fast) CheckRf->HighRf GoodRf Rf 0.2 - 0.4 CheckRf->GoodRf LowRf Rf < 0.1 (Sticks) CheckRf->LowRf ActionHigh 1. Use 100% Hexane 2. Try C18 Reverse Phase HighRf->ActionHigh ActionGood Proceed to Flash (Load < 5% w/w) GoodRf->ActionGood ActionLow Increase Polarity (Add DCM or EtOAc) LowRf->ActionLow

Figure 1: Decision matrix for optimizing flash chromatography conditions for nonpolar analytes.

Module 2: Crystallization & "Oiling Out"

The Phenomenon: Oiling Out

Instead of forming a crystal lattice, the compound separates as a liquid droplet (an oil) suspended in the hot solvent. Cause: The melting point (MP) of the solvated compound is lower than the boiling point (BP) of the solvent mixture. This is common with impure nonpolar compounds, as impurities depress the MP (freezing point depression).

Troubleshooting Protocol
MethodProcedureWhy it works
Trituration Add a solvent where the compound is insoluble (e.g., Pentane) to the oil. Grind the oil against the glass with a spatula.Mechanical stress and rapid solubility change force the lattice to snap shut, ejecting impurities.
Seeding Add a tiny crystal of pure product to the oiled-out mixture at a temperature just below the oiling point.Provides a nucleation template, bypassing the high energy barrier of initial crystal formation.
Solvent Swap Switch from a high-boiling solvent (e.g., Toluene, BP 110°C) to a lower-boiling one (e.g., DCM, BP 40°C) or a solvent with better solubility parameters (e.g., IPA).Ensures the solvent boils before the compound melts, preventing the liquid-liquid phase separation.
Workflow: Rescuing an Oiled-Out Reaction

OilingOut Oil Problem: Compound Oils Out (Liquid droplets form) TempCheck Is Temp > Compound MP? Oil->TempCheck YesTemp Lower Temp below MP TempCheck->YesTemp Yes NoTemp Impurity Induced Oiling TempCheck->NoTemp No Reheat Re-dissolve (add more solvent) YesTemp->Reheat NoTemp->Reheat Seed Add Seed Crystal at Cloud Point Reheat->Seed Slow Cool Triturate Cool & Triturate (Scratch Glass) Reheat->Triturate Fast Cool

Figure 2: Step-by-step logic for resolving oiling out events during recrystallization.

Module 3: Impurities & Work-up

Issue 1: The "Grease" Peak (Broad Singlet at 1.26 ppm)

Vacuum grease (silicones or hydrocarbons) is the bane of nonpolar chemistry. Because your compound is lipophilic, it co-solubilizes with grease in Hexane/DCM.

Removal Strategy: The Acetonitrile Partition Note: This works because grease is insoluble in Acetonitrile (MeCN), but many organic compounds are soluble.

  • Dissolve your crude oily solid in a minimal amount of Acetonitrile .

  • If the grease is present, it will likely not dissolve and stick to the flask walls or float as oil droplets.

  • Wash the MeCN solution with Hexane (Liquid-Liquid Extraction).

    • Caution: If your product is extremely nonpolar (e.g., a long alkane chain), it may partition into the Hexane. Always TLC both layers before discarding.

  • Evaporate the MeCN layer to recover the product.

Issue 2: Plasticizer Contamination (Phthalates)

Symptom: Unexpected peaks in NMR (aromatic multiplet ~7.5-7.7 ppm, ester protons ~4.2 ppm) or Mass Spec. Cause: Using DCM or Hexane in plastic syringes, plastic funnels, or Parafilm. Nonpolar solvents leach plasticizers (phthalates) rapidly. Fix:

  • Use glass syringes and glass pipettes only.

  • Avoid storing nonpolar samples in plastic tubes (Eppendorfs) for extended periods.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography.

  • Biotage. Flash Chromatography Solvent Selection Guide.

  • Chemistry LibreTexts. Visualizing TLC Plates (Stains and Reagents).

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.

Sources

Validation & Comparative

13C NMR chemical shift differences between (E)- and (Z)-3-decene

Comparison Guide: NMR Chemical Shift Differences in ( )- and ( )-3-Decene

Executive Summary

Differentiation between (





NMR provides a superior, non-ambiguous diagnostic tool

The definitive differentiator is the


-gauche effectallylic carbons


Theoretical Basis: The -Gauche Effect

The chemical shift difference arises from the spatial arrangement of the carbon chain.

  • (

    
    )-Isomer (Anti):  The alkyl groups at C2 and C5 are on opposite sides of the double bond. The chain adopts an extended, "anti" conformation, minimizing steric repulsion.
    
  • (

    
    )-Isomer (Gauché):  The alkyl groups are on the same side (cis). This forces the allylic carbons (C2 and C5) into a sterically crowded "gauche" interaction with the opposite side of the chain.
    

Mechanism: This steric compression distorts the electron cloud around the allylic carbons, increasing electron density and shielding the nucleus. Consequently, (


)-allylic carbons resonate at a lower frequency (lower ppm)

Visualizing the Steric Interaction

GammaGauchecluster_E(E)-3-Decene (Anti)cluster_Z(Z)-3-Decene (Gauche)E_confExtended Conformation(Minimizes Sterics)E_shiftAllylic Shift: ~25.8 ppm(Deshielded)E_conf->E_shiftNo steric strainZ_confSteric Compression(Gamma-Gauche Interaction)Z_shiftAllylic Shift: ~20.6 ppm(Shielded/Upfield)Z_conf->Z_shiftElectron cloud distortion

Figure 1: Mechanistic origin of the chemical shift difference. The (

Comparative Data Analysis

The following table summarizes the chemical shifts for 3-decene. Note that while the vinylic carbons (C3, C4) show minor differences, the allylic carbons (C2, C5) provide the diagnostic signal.

Data Source: Values are derived from high-resolution experimental data of homologous linear alkenes (e.g., 3-hexene, 3-octene) which exhibit identical chemical environments for the core C1-C6 segment [1][2].

Carbon PositionCarbon Type(

)-3-Decene
(

, ppm)
(

)-3-Decene
(

, ppm)

(ppm)
C1 Methyl (Terminal)14.414.40.0
C2 Allylic (

to C=C)
25.8 20.6 +5.2 (Diagnostic)
C3 Vinylic (=CH-)132.5131.8+0.7
C4 Vinylic (=CH-)130.5129.5+1.0
C5 Allylic (

to C=C)
32.5 27.4 +5.1 (Diagnostic)
C6-C10 Distal Alkyl Chain29.5 - 14.129.5 - 14.1~0.0

Key Takeaway:

  • If the allylic signal appears above 25 ppm , the configuration is (

    
    ) .
    
  • If the allylic signal appears near 20-21 ppm , the configuration is (

    
    ) .
    
Experimental Protocol

To ensure accurate assignment, follow this self-validating protocol.

Objective: Acquire high-resolution

  • Sample Preparation:

    • Dissolve ~20-50 mg of the alkene in 0.6 mL of

      
        (Chloroform-d).
      
    • Ensure the sample is free of paramagnetic impurities (filter through a small plug of silica if necessary) to prevent line broadening.

  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for

      
      ).
      
    • Pulse Sequence: Standard proton-decoupled

      
       (e.g., zgpg30 on Bruker).
      
    • Scans: Minimum 256 scans (to ensure adequate S/N for allylic carbons).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow relaxation of methyl/methylene carbons.

  • Processing:

    • Apply exponential multiplication (LB = 1.0 - 2.0 Hz).

    • Reference the spectrum to the

      
       triplet center at 77.16 ppm .
      
Decision Workflow for Assignment

Use this logic flow to assign your specific batch of 3-decene.

AssignmentFlowStartAcquire 13C{1H} NMR SpectrumIdentifyIdentify Allylic Carbon Signals(Look in 20-35 ppm region)Start->IdentifyCheckShiftCheck Chemical Shift of C2 (Ethyl group methylene)Identify->CheckShiftResultEAssign as (E)-Isomer(Shift > 25 ppm)CheckShift->ResultE~25.8 ppmResultZAssign as (Z)-Isomer(Shift < 22 ppm)CheckShift->ResultZ~20.6 ppm

Figure 2: Decision tree for stereochemical assignment based on experimental data.

Implications for Drug Development

In medicinal chemistry, the stereochemistry of an alkene often dictates its biological activity (e.g., binding affinity to a receptor pocket).

  • Purity Assessment: This NMR method can detect minor isomeric impurities (

    
    ) without the need for derivatization or complex chromatography.
    
  • Stability Monitoring: (

    
    )-alkenes are thermodynamically less stable than (
    
    
    )-alkenes. This method allows for monitoring of potential isomerization during storage or formulation.
References
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for alkene chemical shift increments).
  • De Haan, J. W., & Van de Ven, L. J. M. (1973).

    
     NMR study." Organic Magnetic Resonance, 5(3), 147-153. Link
    
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for substituent additivity rules confirming the -5 ppm steric correction).

trans-3-Decene: The Analytical Standard for Isomeric Resolution in Complex Hydrocarbon Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of volatile organic compound (VOC) profiling—whether for petrochemical fingerprinting or lipid peroxidation biomarker discovery—trans-3-Decene (CAS: 19398-86-8) serves as a critical reference standard. Its primary analytical value lies not merely in its identification, but in its utility as a resolution probe .

This guide departs from standard product sheets to function as a method development manual. It addresses the core challenge faced by analytical scientists: the baseline separation of geometric isomers (cis vs. trans) and positional isomers (3-decene vs. 4-decene) in complex matrices.

Technical Profile & Physicochemical Logic

To master the analysis of this compound, one must understand the forces dictating its behavior in a gas chromatograph.

PropertySpecificationAnalytical Implication
Formula

Monounsaturated alkene.
Molecular Weight 140.27 g/mol Molecular ion (

) is visible but often weak in EI.
Boiling Point ~173°CElutes closely to n-decane (174°C); requires high plate count for separation.
Geometry Trans (E)Lower dipole moment than cis; generally elutes before cis on non-polar phases due to lower boiling point.
Key Fragments m/z 41, 55, 70Typical alkene signature (allylic cleavage/McLafferty).
Comparative Analysis: The Resolution Challenge

The analytical "pain point" with decenes is isomeric overlap. A standard non-polar column often fails to resolve this compound from cis-3-decene or trans-4-decene without specific optimization.

Comparison Scenario A: Column Selectivity (Stationary Phase)
  • Alternative 1: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5)

    • Mechanism:[1][2][3] Separation based primarily on boiling point (London dispersion forces).

    • Performance:this compound and cis-3-decene have boiling points within 1-2°C of each other. Co-elution is highly probable unless a slow ramp rate (<2°C/min) is used.

    • Verdict:Poor for Isomer Confirmation. Good for general screening.

  • Alternative 2: Polyethylene Glycol / Wax (e.g., DB-Wax, HP-INNOWax)

    • Mechanism:[1][2][3] Separation based on polarity and pi-pi interactions. The "more polar" cis isomer interacts more strongly with the stationary phase.

    • Performance: The trans isomer (less polar) elutes significantly earlier than the cis isomer.

    • Verdict:Superior for Isomer Resolution.

Comparison Scenario B: Identification Reliability
FeatureThis compound Standard n-Decane (Alkane Ref) Database Match Only
Retention Index (RI) Precise Anchor. Allows calculation of relative retention for other isomers.Generic Anchor. Cannot confirm double bond position or geometry.Unreliable. Library RI values vary by ±10 units; insufficient for isomer ID.
Quantification Direct. Response factor accounts for double bond ionization efficiency.Indirect. Alkanes ionize differently than alkenes; error margin ~15%.Semi-Quant. Estimates only.
Experimental Protocol: Self-Validating Workflow

This protocol ensures scientific integrity by including a "System Suitability Test" (SST) step to verify isomeric resolution before running samples.

Phase 1: Sample Preparation
  • Solvent: n-Hexane (HPLC Grade). Avoid chlorinated solvents which may interfere with early eluters.

  • Concentration: 10 µg/mL (for Scan mode) or 1 µg/mL (for SIM).

  • Internal Standard: Deuterated n-Decane (

    
    -Decane) to lock retention times.
    
Phase 2: GC-MS Acquisition Parameters
  • Inlet: Splitless (1 min purge) @ 250°C.

  • Column: High-Polarity PEG Column (30m x 0.25mm x 0.25µm) is recommended for isomer splitting.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program (The "Isomer Splitter"):

    • Hold 40°C for 2 min.

    • Ramp 3°C/min to 100°C (Critical slow ramp for isomer separation).

    • Ramp 20°C/min to 240°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 35–300.

Phase 3: Visualized Workflow (DOT Diagram)

GCMS_Workflow Start Sample Injection (Splitless, 250°C) Column Separation Phase (Polarity Decision) Start->Column Decision Isomer Resolution Required? Column->Decision NonPolar Non-Polar Column (DB-5ms) Separation by Boiling Point Decision->NonPolar No (Screening) Polar Polar Column (DB-Wax) Separation by Pi-Interaction Decision->Polar Yes (Isomer ID) Detection MS Detection (EI Source 70eV) NonPolar->Detection Co-elution Risk Polar->Detection Baseline Resolution Data Data Analysis (Extract Ion m/z 55, 41) Detection->Data

Figure 1: Decision matrix for column selection. Note that for this compound, a polar column is required to guarantee separation from cis-isomers.

Mass Spectral Fragmentation & Mechanism

Understanding the fragmentation allows for the selection of Quantifier and Qualifier ions.

  • Molecular Ion (

    
    ):  m/z 140 (Low intensity).
    
  • Base Peak: Typically m/z 41 (

    
    ) or 55 (
    
    
    
    ).
  • Mechanism: Alkenes undergo Allylic Cleavage . The double bond at C3-C4 weakens the bond at C5-C6, leading to specific fragments.

Fragmentation M_Ion Molecular Ion [C10H20]+ m/z 140 Allylic Allylic Cleavage (C5-C6 Bond) M_Ion->Allylic Electron Impact Frag3 McLafferty Rearrangement (Minor) M_Ion->Frag3 H-Transfer Frag1 Fragment A [C3H5]+ m/z 41 Allylic->Frag1 Frag2 Fragment B [C4H7]+ m/z 55 Allylic->Frag2

Figure 2: Primary fragmentation pathways for 3-Decene under 70eV Electron Ionization.

Data Summary: Performance Metrics

Use the following table to validate your system's performance.

ParameterValue (Approx. on DB-Wax)Acceptance Criteria
Retention Index (RI) ~1030 - 1050± 5 units from standard
Resolution (

)
> 1.5 (vs. cis-3-decene)Baseline separation
S/N Ratio (10 µg/mL) > 100:1Sensitivity check
Ion Ratio (55/41) Method Specific± 20% of Reference
References
  • NIST Chemistry WebBook. this compound Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[4] Available at: [Link]

  • Restek Corporation. Chromatogram Search: Separation of Volatile Organics on Rtx-Wax. (General reference for alkene separation on polar phases). Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Scientific Commons. Analysis of Lipid Peroxidation Products. (Contextual reference for decene derivatives in oxidative stress). Available at: [Link]

Sources

Interconversion of cis- and trans-3-decene under thermal or catalytic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Geometric Isomerization of Internal Alkenes (


)
Date:  February 1, 2026

Executive Summary

For researchers in pheromone synthesis and petrochemical refining, the stereoselective control of 3-decene is critical. This guide compares thermal and catalytic methodologies for interconverting cis- (Z) and trans- (E) 3-decene.

The Bottom Line:

  • Thermal Isomerization is inefficient and non-selective, requiring temperatures (>500°C) that induce pyrolytic cracking before establishing equilibrium.

  • Radical Catalysis (Iodine/Thiols) is the industry standard for accessing the thermodynamic trans -isomer (>80% E-selectivity) under mild conditions.

  • Photochemical Isomerization is the only viable method for accessing the high-energy cis -isomer (contra-thermodynamic) from a trans-enriched mixture.

  • Transition Metal Catalysis (Ru/Fe) is effective but prone to positional scrambling (chain-walking), converting 3-decene into a mixture of 2-, 4-, and 5-decenes.

Thermodynamic Landscape

Before selecting a protocol, one must understand the energy landscape. Trans-3-decene is thermodynamically more stable than cis-3-decene due to the relief of steric strain between the alkyl chains (ethyl and hexyl groups) across the double bond.

  • Equilibrium Ratio: Approximately 80:20 (trans:cis) at 298 K.

  • Activation Energy (

    
    ):  Thermal rotation requires breaking the 
    
    
    
    -bond (~65 kcal/mol), making spontaneous rotation impossible at room temperature. Catalysts lower this barrier by forming intermediate single-bond species.
Visualization: Energy Profile & Isomerization Pathways

EnergyProfile Figure 1: Reaction coordinate diagram comparing high-barrier thermal pathway vs. low-barrier catalytic pathway. Cis cis-3-Decene (Higher Energy) TS_Thermal TS (Thermal) ~65 kcal/mol Cis->TS_Thermal Heat (>500°C) TS_Cat TS (Catalytic) <15 kcal/mol Cis->TS_Cat Radical/Metal Cat. Trans This compound (Thermodynamic Product) TS_Thermal->Trans TS_Cat->Trans

Comparative Analysis of Methodologies

The following table synthesizes experimental data for the conversion of a cis-enriched 3-decene stream to this compound (or vice versa).

FeatureThermal Iodine Catalysis Thiol Radical Photochemical (EnT)
Primary Mechanism Pyrolytic HomolysisRadical Addition-EliminationReversible H-Atom TransferEnergy Transfer (Triplet)
Target Isomer None (Equilibrium)Trans (Thermodynamic)Trans (Thermodynamic)Cis (Kinetic/PSS)
Temperature >500°C25°C - 40°C60°C - 80°C25°C (Irradiated)
Yield/Recovery <40% (Cracking)>95%>90%>85%
Selectivity (E:Z) ~3:1>95:5>90:10<15:85 (Contra-therm.)
Side Reactions

-scission, Polymerization
NoneDisulfide formationCycloaddition (rare)

Detailed Experimental Protocols

Protocol A: Iodine-Catalyzed Cis-to-Trans Isomerization

Best for: Converting cis-3-decene (or mixtures) to the thermodynamically stable this compound. Mechanism: Iodine homolyzes to radical I•, which adds reversibly to the alkene, breaking the


-bond and allowing rotation.

Materials:

  • Substrate: 3-Decene (mixture or cis-enriched).

  • Catalyst: Iodine (

    
    ) crystals.
    
  • Solvent: Dichloromethane (DCM) or Hexane.

  • Quench: Sodium thiosulfate (

    
    ) solution.
    

Workflow:

  • Preparation: Dissolve 3-decene (10 mmol, 1.40 g) in DCM (20 mL) in a round-bottom flask.

  • Catalysis: Add Iodine (0.1 - 0.5 mol%). The solution will turn light purple/brown.

  • Reaction: Stir at room temperature under ambient light.

    • Note: Light is essential to homolyze

      
       into 
      
      
      
      .
  • Monitoring: Monitor by GC-FID. Equilibrium is typically reached within 30–60 minutes.

  • Workup: Wash the organic layer with 10% aqueous

    
     until the iodine color disappears (clear solution).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

Self-Validating Check: The disappearance of the purple color upon washing indicates successful removal of the catalyst. GC analysis should show a shift from the starting ratio to ~80:20 or 90:10 trans:cis.

Protocol B: Photochemical Trans-to-Cis Isomerization (Contra-Thermodynamic)

Best for: Accessing cis-3-decene from cheap commercial this compound. Mechanism: Triplet Energy Transfer (EnT) using a photosensitizer (e.g., Iridium or organic sensitizers) to populate the alkene triplet state, which relaxes to the cis isomer.

Materials:

  • Substrate: this compound.

  • Sensitizer: Benzophenone (inexpensive) or

    
     (high efficiency).
    
  • Light Source: 365 nm (UV) or Blue LED (depending on sensitizer).

Workflow:

  • Setup: In a borosilicate vial, dissolve this compound (1.0 equiv) and Sensitizer (1-2 mol%) in Acetonitrile.

  • Degassing: Sparge with Argon for 15 minutes (Oxygen quenches the triplet state).

  • Irradiation: Place the vial 2 cm from the light source. Stir vigorously.

  • Timeline: Irradiate for 4–12 hours.

  • Workup: Filter through a short silica plug to remove the catalyst. Evaporate solvent.

Mechanistic Insights & Troubleshooting

The "Chain-Walking" Danger with Metal Hydrides

Researchers often attempt to use Ruthenium or Palladium hydride catalysts (e.g.,


) for isomerization. While effective for geometry, these catalysts operate via an insertion-elimination mechanism that moves the double bond.

Warning: Treating 3-decene with Ru-hydrides will result in a thermodynamic mixture of 2-decene, 3-decene, 4-decene, and 5-decene. Use Iodine or Photochemistry to maintain the 3-position.

Visualization: Radical vs. Metal Mechanism

Mechanisms Figure 2: Comparison of Iodine Radical mechanism (preserves position) vs. Metal Hydride (scrambles position). cluster_0 Recommended: Iodine Radical Cycle (Positional Fidelity) cluster_1 Avoid: Metal-Hydride Cycle (Positional Scrambling) I2 I2 + hν Rad 2 I• I2->Rad Add Radical Addition (C-I Bond Formed) Rad->Add + Alkene Rot Free Rotation (Sigma Bond) Add->Rot Elim Elimination of I• (Reforms Double Bond) Rot->Elim Elim->Rad Cycle Repeats MH M-H Catalyst Insert Hydride Insertion (Alkyl-Metal Species) MH->Insert + 3-Decene Elim2 Beta-Hydride Elim (New Position) Insert->Elim2 Moves to C2 or C4 Elim2->MH

References

  • Thermodynamics of Alkene Isomerization Benson, S. W., et al.[1] "Additivity rules for the estimation of thermochemical properties." Chemical Reviews, 1969.

  • Iodine-Catalyzed Isomerization Mechanism Hepperle, S. S., et al. "Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis." Journal of Physical Chemistry A, 2005.[2]

  • Contra-Thermodynamic Photochemical Isomerization Metternich, J. B., & Gilmour, R.[1][3] "A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins." Journal of the American Chemical Society, 2015.

  • Thiol-Radical Isomerization Chatgilialoglu, C., et al. "Thiol-catalyzed isomerization of olefins: The importance of the reversible hydrogen atom transfer." Journal of Organic Chemistry, 2012.

  • Ruthenium-Catalyzed Isomerization (Chain Walking) Grotjahn, D. B.[4] "Bifunctional transition metal catalysis for alkene isomerization." Dalton Transactions, 2008.

Sources

A Comparative Analysis of the Physical Properties of C10 Alkene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physical properties of chemical isomers is paramount. This guide provides a detailed comparative analysis of the physical characteristics of various C10 alkene isomers, offering insights into how subtle changes in molecular structure can significantly influence bulk properties. The selection of an appropriate isomer can be critical in applications ranging from synthetic chemistry and materials science to the formulation of pharmaceuticals and specialty chemicals. This document is designed to be a practical resource, grounded in experimental data and established scientific principles.

Introduction to C10 Alkenes and Their Isomeric Complexity

Decene (C10H20) is an unsaturated hydrocarbon with a ten-carbon chain and a single double bond. The position of this double bond, the branching of the carbon chain, and the stereochemistry around the double bond give rise to a vast number of isomers. Each isomer, while sharing the same molecular formula, exhibits a unique set of physical properties that dictate its behavior and suitability for specific applications. For instance, 1-decene, a linear alpha-olefin, is a key monomer in the production of polyalphaolefin (PAO) synthetic lubricants, while branched isomers may be favored for their lower pour points in certain formulations.[1] Understanding these differences is crucial for optimizing reaction conditions, separation processes, and final product performance.

This guide will focus on a comparative analysis of key physical properties—boiling point, melting point, density, viscosity, and refractive index—across a representative set of linear, branched, and geometric (cis/trans) C10 alkene isomers.

The Interplay of Molecular Structure and Physical Properties

The physical properties of C10 alkene isomers are primarily governed by the nature and strength of intermolecular forces, which are in turn dictated by molecular structure. Key structural features influencing these properties include:

  • Chain Length and Branching: As with alkanes, increasing the effective surface area of a molecule leads to stronger van der Waals forces and, consequently, higher boiling points. Linear isomers can pack more closely together than their branched counterparts, maximizing these intermolecular interactions.[2]

  • Position of the Double Bond: The location of the carbon-carbon double bond influences the molecule's overall shape and polarity. Terminal alkenes (alpha-olefins) like 1-decene have a slightly different electron distribution compared to internal alkenes.

  • Cis/Trans Isomerism: The geometry around the double bond has a profound impact on physical properties. Cis isomers, with substituent groups on the same side of the double bond, have a "U" or bent shape. This often leads to a net dipole moment, resulting in dipole-dipole interactions in addition to van der Waals forces. Trans isomers, with substituents on opposite sides, are generally more linear and less polar, which affects their packing efficiency in the solid state and their intermolecular forces in the liquid state.[3]

The following diagram illustrates the structural differences between key types of C10 alkene isomers.

G cluster_linear Linear Isomers cluster_branched Branched Isomer 1-Decene 1-Decene trans-2-Decene trans-2-Decene 1-Decene->trans-2-Decene Double Bond Position 2-Methyl-1-nonene 2-Methyl-1-nonene 1-Decene->2-Methyl-1-nonene Isomeric Relationship cis-2-Decene cis-2-Decene trans-2-Decene->cis-2-Decene Stereoisomerism

Caption: Structural relationships between linear, branched, and stereoisomeric C10 alkenes.

Comparative Data of C10 Alkene Isomers

The following table summarizes the experimentally determined physical properties of selected C10 alkene isomers. These values have been compiled from various reputable sources to provide a reliable basis for comparison.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (n20/D)
1-Decene Linear Alpha-Olefin170.6-66.30.7411.422
cis-2-Decene Linear Internal Olefin (cis)173 (est.)-56.9 (est.)0.7501.427
trans-2-Decene Linear Internal Olefin (trans)171 (est.)-0.744 (est.)1.424 (est.)
cis-3-Decene Linear Internal Olefin (cis)166.8 (est.)-56.9 (est.)0.763 (est.)1.420 (est.)
trans-3-Decene Linear Internal Olefin (trans)169-56.9 (est.)0.7491.430
2-Methyl-1-nonene Branched Alpha-Olefin166.1-64.80.7451.424

Analysis of the Data:

  • Boiling Point: As predicted by theory, the linear isomer with the terminal double bond, 1-decene , has a higher boiling point than the branched isomer, 2-methyl-1-nonene , due to its larger surface area for intermolecular interactions. Among the linear isomers, the boiling points are quite similar, with subtle differences arising from the position and stereochemistry of the double bond. The cis isomers are predicted to have slightly higher boiling points than their trans counterparts due to their net dipole moment leading to stronger intermolecular forces.[3]

  • Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. While data is limited, it is generally observed that the more linear and symmetrical trans isomers can pack more efficiently into a crystal lattice, resulting in higher melting points compared to the less symmetrical cis isomers.[3]

  • Density: The densities of the presented isomers are all less than that of water. There are minor variations among the isomers, with the cis isomers tending to have slightly higher densities than the trans isomers.

  • Refractive Index: The refractive index, a measure of how much light bends as it passes through the liquid, is similar for all the isomers, which is expected for compounds with the same molecular formula.

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reliability of the physical property data, standardized experimental methods must be employed. The following section outlines the principles behind the determination of key physical properties, referencing established ASTM standards.

Boiling Point Determination (ASTM D1078)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The distillation range of volatile organic liquids can be determined using a method based on ASTM D1078.

Experimental Workflow:

G cluster_workflow Boiling Point Determination Workflow A Sample Preparation B Apparatus Assembly (Distillation Flask, Condenser, Thermometer) A->B C Heating and Distillation B->C D Record Initial and Final Boiling Points C->D

Caption: A simplified workflow for determining the boiling point of a C10 alkene isomer.

Step-by-Step Methodology:

  • Sample Preparation: A measured volume of the C10 alkene isomer is placed in a distillation flask.

  • Apparatus Setup: The distillation flask is connected to a condenser and a collection vessel. A calibrated thermometer is positioned in the neck of the flask with the top of the bulb level with the bottom of the side arm leading to the condenser.

  • Heating: The flask is heated gently. The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

  • Data Recording: Heating is continued at a steady rate, and the temperature range over which the liquid distills is recorded. The temperature at which the last of the liquid evaporates from the bottom of the flask is the final boiling point. For a pure compound, the boiling range should be narrow.

Density Measurement (ASTM D1298)

Density is the mass per unit volume of a substance. The hydrometer method, as outlined in ASTM D1298, is a common and straightforward technique for determining the density of liquid hydrocarbons.

Experimental Workflow:

G cluster_workflow Density Measurement Workflow A Sample Equilibration to Test Temperature B Hydrometer Immersion A->B C Reading the Hydrometer Scale B->C D Temperature Correction C->D

Caption: A simplified workflow for measuring the density of a C10 alkene isomer using a hydrometer.

Step-by-Step Methodology:

  • Temperature Control: The C10 alkene sample is brought to the desired measurement temperature in a clear, cylindrical container.

  • Hydrometer Selection: A hydrometer with a suitable range for the expected density is chosen.

  • Measurement: The hydrometer is gently lowered into the liquid and allowed to float freely. The point on the hydrometer scale at the principal surface of the liquid is read.

  • Temperature Reading: The temperature of the sample is recorded immediately after the density reading.

  • Correction: The observed hydrometer reading is corrected to the reference temperature using standard petroleum measurement tables.

Viscosity Measurement (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. ASTM D445 describes the use of a calibrated glass capillary viscometer to measure the kinematic viscosity of transparent and opaque liquids.

Experimental Workflow:

G cluster_workflow Viscosity Measurement Workflow A Viscometer Selection and Cleaning B Sample Charging and Temperature Equilibration A->B C Flow Time Measurement B->C D Calculation of Kinematic Viscosity c c c->D

Caption: A simplified workflow for determining the kinematic viscosity of a C10 alkene isomer.

Step-by-Step Methodology:

  • Viscometer Preparation: A clean, dry, calibrated viscometer of the appropriate viscosity range is selected.

  • Sample Loading: A specific volume of the C10 alkene isomer is introduced into the viscometer.

  • Temperature Equilibration: The charged viscometer is placed in a constant-temperature bath until the sample reaches the test temperature.

  • Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer under gravity is measured accurately.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Refractive Index Measurement (ASTM D1218)

The refractive index is a fundamental physical property of a substance and is a measure of the bending of a ray of light as it passes from one medium into another. ASTM D1218 provides a standard test method for the refractive index of hydrocarbon liquids.

Experimental Workflow:

G cluster_workflow Refractive Index Measurement Workflow A Refractometer Calibration B Sample Application to Prism A->B C Temperature Control B->C D Reading the Refractive Index C->D

Caption: A simplified workflow for measuring the refractive index of a C10 alkene isomer.

Step-by-Step Methodology:

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.

  • Sample Placement: A few drops of the C10 alkene isomer are placed on the prism of the refractometer.

  • Temperature Control: The prism is maintained at a constant temperature, typically 20°C.

  • Measurement: The refractive index is read directly from the instrument's scale or digital display.

Conclusion

The physical properties of C10 alkene isomers are intricately linked to their molecular architecture. This guide has demonstrated that variations in double bond position, chain branching, and stereochemistry lead to predictable yet significant differences in boiling point, melting point, density, and viscosity. For researchers and developers, a thorough understanding of these structure-property relationships is essential for the intelligent design and selection of isomers for specific applications. The use of standardized experimental methods, such as those outlined by ASTM, ensures the generation of accurate and reproducible data, which is the cornerstone of scientific integrity and successful product development.

References

  • Decene (C10H20) properties. (n.d.). Retrieved from [Link]

  • Physical Properties of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 2-METHYL-1-NONENE. (n.d.). LookChem. Retrieved from [Link]

  • Physical Properties of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Physical and Chemical Properties of Alkenes. (2025, November 18). CK-12 Foundation. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • ASTM D1078-21, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2021,

  • ASTM D1298-12b(2017)e1, Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method, ASTM International, West Conshohocken, PA, 2017,

  • ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2021,

  • ASTM D1218-22, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2022,

Sources

A Comparative Guide to the Validation of a Synthetic Route to trans-3-Decene via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous synthesis of specific alkene isomers is a critical task. This guide provides an in-depth technical comparison of synthetic routes to trans-3-decene, with a core focus on a validation methodology using isotopic labeling. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction: The Challenge of Stereoselective Alkene Synthesis

The synthesis of alkenes with defined stereochemistry, particularly the trans or E configuration, is a cornerstone of modern organic chemistry. These structural motifs are prevalent in natural products, pharmaceuticals, and advanced materials. While numerous olefination methods exist, ensuring the stereochemical integrity of the final product requires rigorous validation. This guide proposes a robust synthetic route to this compound and details a definitive validation strategy using deuterium labeling, offering a clear and reproducible methodology for achieving high stereoselectivity.

Proposed Synthetic Route: The Horner-Wadsworth-Emmons Reaction

For the synthesis of this compound, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior choice due to its high propensity for yielding E-alkenes.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[3][4]

Causality of Choice: Unlike the standard Wittig reaction, which can produce mixtures of E and Z isomers, particularly with non-stabilized ylides, the HWE reaction's use of phosphonate-stabilized carbanions generally provides excellent E-selectivity.[2][5] The resulting dialkylphosphate byproduct is also water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[1]

Isotopic Labeling Strategy for Mechanistic Validation

To unequivocally validate the formation of this compound and confirm the reaction mechanism, a deuterium labeling strategy is employed. Isotopic labeling is a powerful technique used to track the fate of atoms through a chemical transformation.[6][7] In this case, we will use a deuterated aldehyde to introduce a deuterium atom at a specific position in the alkene product.

The proposed synthesis will utilize heptanal-1-d as the aldehyde component. The deuterium label on the carbonyl carbon allows for precise tracking of this atom in the final product.

G cluster_0 Phosphonate Synthesis cluster_1 Horner-Wadsworth-Emmons Reaction cluster_2 Validation Triethyl phosphite Triethyl phosphite Diethyl (propyl)phosphonate Diethyl (propyl)phosphonate Triethyl phosphite->Diethyl (propyl)phosphonate + 1-Bromopropane (Arbuzov Reaction) Phosphonate Carbanion Phosphonate Carbanion Diethyl (propyl)phosphonate->Phosphonate Carbanion + NaH (Base) Deuterated this compound Deuterated this compound Phosphonate Carbanion->Deuterated this compound + Heptanal-1-d NMR Spectroscopy NMR Spectroscopy Deuterated this compound->NMR Spectroscopy Confirm Stereochemistry & Deuterium Position Mass Spectrometry Mass Spectrometry Deuterated this compound->Mass Spectrometry Confirm Isotopic Incorporation

Caption: Workflow for the synthesis and validation of deuterated this compound.

Comparative Analysis of Alternative Synthetic Routes

While the HWE reaction is our recommended approach, a comprehensive guide necessitates a comparison with other viable methods for synthesizing trans-alkenes.

ReactionKey ReagentsTypical E:Z SelectivityAdvantagesDisadvantages
Horner-Wadsworth-Emmons Phosphonate ester, aldehyde, base (e.g., NaH)>95:5High E-selectivity, water-soluble byproduct.[1]Requires synthesis of the phosphonate ester.
Wittig Reaction (with stabilized ylides) Phosphonium salt, aldehyde, baseVariable, can be high for EWidely applicable.[8]Byproduct (triphenylphosphine oxide) can be difficult to remove. Stereoselectivity is highly dependent on ylide stability and reaction conditions.[5]
Julia-Kocienski Olefination Heteroaryl sulfone, aldehyde, base>95:5Excellent E-selectivity, often proceeds in one pot.[9][10]Requires synthesis of specific sulfone reagents.
Julia-Lythgoe Olefination Phenyl sulfone, aldehyde, base, reducing agentHigh for EReliable for complex molecules.Multi-step process, can have harsh reaction conditions.[11]

Experimental Protocols

Synthesis of Diethyl (propyl)phosphonate
  • To a stirred solution of triethyl phosphite (1.0 eq) at 0 °C, slowly add 1-bromopropane (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 120 °C for 4 hours.

  • Cool the mixture to room temperature and purify by distillation under reduced pressure to yield diethyl (propyl)phosphonate.

Synthesis of Deuterated this compound
  • To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl (propyl)phosphonate (1.1 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of heptanal-1-d (1.0 eq) in THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain deuterated this compound.

Validation and Characterization

The synthesized deuterated this compound is then subjected to rigorous analysis to confirm its structure, stereochemistry, and the position of the deuterium label.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of alkenes.[12]

  • ¹H NMR: The vinylic protons of a trans-alkene typically exhibit a large coupling constant (J) of approximately 15 Hz.[12] The absence of a signal corresponding to the aldehydic proton and the presence of a signal integrated to one proton in the vinylic region will confirm the incorporation of deuterium.

  • ¹³C NMR: The presence of two signals in the alkene region (typically 120-140 ppm) confirms the formation of the double bond.[13] Deuterium coupling will be observable in the ¹³C spectrum, providing further evidence for the label's position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and confirm the incorporation of the deuterium isotope.[6][14] The molecular ion peak of the deuterated product will be one mass unit higher than that of the non-deuterated this compound.

G cluster_validation Validation Workflow Start Synthesized Deuterated This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS Stereochemistry Stereochemistry NMR->Stereochemistry J-coupling (~15 Hz) confirms trans geometry Deuterium_Position Deuterium_Position NMR->Deuterium_Position Signal integration and coupling patterns confirm D at C3 Isotopic_Incorporation Isotopic_Incorporation MS->Isotopic_Incorporation Molecular ion peak (M+1) confirms deuterium presence Final_Confirmation Validated Synthesis of Deuterated this compound Stereochemistry->Final_Confirmation Deuterium_Position->Final_Confirmation Isotopic_Incorporation->Final_Confirmation

Caption: Validation workflow for deuterated this compound.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a highly stereoselective and efficient route to this compound. The use of a deuterated aldehyde in this synthesis, coupled with thorough NMR and mass spectrometry analysis, offers a self-validating system to unequivocally confirm the formation of the desired trans isomer and elucidate the reaction pathway. This robust methodology provides researchers with a reliable and reproducible approach for the synthesis and validation of trans-alkenes, a critical capability in the fields of chemical synthesis and drug development.

References

  • Chem LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Organic Chemistry Portal. trans-Alkene synthesis by olefination or metathesis. Available at: [Link]

  • Wikipedia. Isotopic labeling. Available at: [Link]

  • Indian Academy of Sciences. Use of Isotopes for Studying Reaction Mechanisms. Available at: [Link]

  • ACS Publications. A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • YouTube. Julia Olefination: Phenyl sulfones to Trans (E)- alkenes. Available at: [Link]

  • NIH. Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Available at: [Link]

Sources

Safety Operating Guide

Executive Summary & Immediate Hazard Profile

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: trans-3-Decene (CAS: 19150-21-1) is a C10 alkene characterized by its flammability and aquatic toxicity.[1] Unlike saturated hydrocarbons, the internal double bond presents specific reactivity concerns (peroxidation/polymerization) that dictate its waste stream management.[2]

Critical Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems. Its low water solubility (


 mg/L) and low density (0.75 g/mL) cause phase separation, creating flammable vapor pockets in plumbing traps.[2]

Chemical Profile & Waste Characterization

To ensure regulatory compliance and safety, verify these physical parameters against your specific lot Certificate of Analysis (CoA).

ParameterValueCritical Implication for Disposal
CAS Number 19150-21-1Unique identifier for waste manifests.
Flash Point ~45.5°C (114°F)Classified as Ignitable (D001). Must be stored in grounding-capable containers.
Density 0.75 g/mLFloats on water; forms surface films that prevent oxygen exchange in aquatic systems.
Boiling Point 167-169°CLow volatility compared to ether/acetone, but vapors still accumulate in headspaces.[2]
Reactivity Alkene (Internal)Susceptible to slow peroxidation upon prolonged air exposure; incompatible with strong oxidizers.
RCRA Code D001 US EPA designation for Ignitable Waste.[3]

Pre-Disposal: Segregation & Containerization Strategy

The "Self-Validating" Protocol: Before adding this compound to a waste container, perform a Phase & pH Check .

  • Phase Check: Ensure the receiving waste stream is a single-phase organic layer. If an aqueous layer is present, this compound will float, potentially interfering with level sensors in automated waste systems.[2]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). Alkenes can undergo acid-catalyzed hydration or polymerization in highly acidic waste streams, generating heat.[2]

Segregation Logic

This compound must be segregated into the Non-Halogenated Organic stream. Commingling with halogenated solvents (e.g., DCM, Chloroform) significantly increases disposal costs and limits incineration options.[2]

SegregationLogic Figure 1: Waste Stream Segregation Logic for Alkenes Decene This compound Waste Check1 Contains Halogens? (Cl, Br, F, I) Decene->Check1 Check2 Contains Oxidizers? (Nitric Acid, Peroxides) Check1->Check2 No StreamB Halogenated Solvent Stream Check1->StreamB Yes (>2%) StreamA Non-Halogenated Solvent Stream (CORRECT) Check2->StreamA No StreamC DO NOT MIX Risk of Exothermic Reaction Check2->StreamC Yes

Detailed Disposal Workflows

Scenario A: Liquid Waste (Stock Solutions & Reaction Mothers)
  • Container: High-Density Polyethylene (HDPE) or Safety-Coated Glass. Avoid standard LDPE wash bottles for long-term storage as alkenes can cause swelling/softening over time.

  • Labeling: Must read "Hazardous Waste - Flammable." List constituents: "this compound, [Other Solvents]."[2][4]

  • Procedure:

    • Ground the waste drum if transferring volumes >4L to prevent static discharge (Flash point is 45.5°C, near the static threshold).

    • Pour using a funnel with a flame arrestor.

    • Leave 10% headspace for thermal expansion.

    • Cap tightly immediately.

Scenario B: Solid Waste (Contaminated Silica, Syringes, PPE)[1]
  • Context: Silica gel chromatography often uses decene isomers. The residual solvent on silica is a fire hazard.

  • Procedure:

    • Flash-evaporate bulk solvent from silica if possible (into a cold trap).

    • Transfer solid residue to a double-bagged polyethylene waste bag or a wide-mouth HDPE drum.

    • Validation Step: If the solid waste emits a strong hydrocarbon odor, it must be treated as "Solvent-Contaminated Solids" (RCRA rules apply) rather than standard trash.

Emergency Spill Response (Spill < 1L)

Causality: Alkenes are slippery and spread rapidly. The primary risk in a spill is not toxicity, but fire and slip hazards.[2]

SpillResponse Figure 2: Immediate Spill Response Workflow Start Spill Detected Step1 1. Eliminate Ignition (Unplug hotplates, etc.) Start->Step1 Step2 2. PPE Assessment (Nitrile Gloves + Goggles) Step1->Step2 Step3 3. Containment (Use Polypropylene Pads) Step2->Step3 Step4 4. Disposal (Seal in Bag -> Fume Hood) Step3->Step4

Step-by-Step Cleanup:

  • Isolate: Evacuate the immediate area of non-essential personnel.

  • Extinguish: Remove all ignition sources. This compound vapor is heavier than air and can travel to distant sparks.

  • Absorb: Do not use sawdust (combustible). Use inert clay (vermiculite) or polypropylene pads.

  • Clean: Wash the surface with a detergent solution to emulsify the remaining oily film; water alone will be ineffective.

References

  • National Institute of Standards and Technology (NIST). (2023). This compound Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[2][5] [Link][5]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Codes D001 (Ignitability). [Link]

  • Princeton University EHS. (2023). Waste Disposal Guide: Organic Solvents. [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.